Boc-(R)-3-Amino-4-(3-thienyl)-butyric acid
Description
BenchChem offers high-quality Boc-(R)-3-Amino-4-(3-thienyl)-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-(R)-3-Amino-4-(3-thienyl)-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-thiophen-3-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)18-12(17)14-10(7-11(15)16)6-9-4-5-19-8-9/h4-5,8,10H,6-7H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIXJPLQPAOBBV-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CSC=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CSC=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thiophene-Based Phenylalanine Bioisosteres: A Technical Guide for Medicinal Chemists
Abstract
In the landscape of modern drug discovery, the strategic application of bioisosterism is a cornerstone of lead optimization. The replacement of a phenyl ring with a thiophene moiety, particularly in the context of the essential amino acid phenylalanine, represents a powerful tactic to modulate physicochemical properties, enhance biological activity, and overcome metabolic liabilities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of thiophene-based phenylalanine bioisosteres. We will delve into the synthetic methodologies for accessing these valuable building blocks, explore their impact on structure-activity relationships (SAR) across various therapeutic targets, and present a framework for their rational incorporation into drug design campaigns. This guide is intended to be a practical resource, bridging fundamental principles with field-proven insights to empower the next generation of therapeutic innovation.
Introduction: The Rationale for Phenylalanine Bioisosterism
The phenyl group of phenylalanine is a ubiquitous structural motif in a vast number of biologically active molecules. Its hydrophobic nature and ability to engage in π-π stacking and cation-π interactions make it a frequent participant in ligand-receptor binding. However, the phenyl ring is also susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites or rapid clearance, thereby limiting the therapeutic potential of a drug candidate.
Bioisosteric replacement of the phenyl ring with a thiophene ring offers a compelling solution to these challenges.[1][2] Thiophene is a five-membered aromatic heterocycle containing a sulfur atom, and it is considered a classical bioisostere of the phenyl ring due to their similar size, planarity, and aromatic character. The key advantages of this substitution include:
-
Modulation of Physicochemical Properties: The presence of the sulfur heteroatom alters the electronic distribution within the aromatic ring, influencing properties such as lipophilicity (LogP), polarity, and aqueous solubility. This can have profound effects on a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Altered Metabolic Profile: The thiophene ring often exhibits a different metabolic profile compared to the phenyl ring, potentially blocking or redirecting metabolism away from labile positions and enhancing metabolic stability.
-
Enhanced Receptor Interactions: The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target that is not possible with a phenyl ring.
-
Novel Chemical Space: The introduction of a thiophene ring provides access to novel chemical space and can lead to intellectual property advantages.
This guide will focus on the two primary thiophene-based bioisosteres of phenylalanine: 2-thienyl-L-alanine and 3-thienyl-L-alanine. The positional isomerism of the attachment to the alanine backbone has significant implications for the molecule's shape, electronic properties, and, ultimately, its biological activity.
Synthesis of Thienylalanine Building Blocks
The successful incorporation of thienylalanine into drug candidates hinges on the availability of robust and scalable synthetic routes to these non-canonical amino acids. While numerous methods exist for the synthesis of thiophene derivatives, the preparation of enantiomerically pure L-thienylalanines requires specific strategies.
General Approaches to Racemic Thienylalanines
Traditional methods for the synthesis of racemic thienylalanines often involve the condensation of a thienyl aldehyde with a protected glycine equivalent, followed by reduction and deprotection. One common approach is the Erlenmeyer-Plöchl azlactone synthesis .
Experimental Protocol: Synthesis of DL-2-Thienylalanine via the Azlactone Route
This protocol is a generalized representation based on established chemical principles.
Step 1: Azlactone Formation
-
In a round-bottom flask, combine 2-thiophenecarboxaldehyde (1.0 eq), hippuric acid (1.0 eq), and acetic anhydride (3.0 eq).
-
Add sodium acetate (1.0 eq) as a catalyst.
-
Heat the mixture at 100°C for 2 hours.
-
Cool the reaction mixture and add ethanol to precipitate the azlactone.
-
Filter the solid and wash with cold ethanol.
Step 2: Reduction and Hydrolysis
-
Suspend the azlactone in a solution of red phosphorus and hydriodic acid.
-
Reflux the mixture for 3 hours.
-
Cool the reaction and filter to remove excess phosphorus.
-
Neutralize the filtrate with a base (e.g., ammonium hydroxide) to precipitate the racemic amino acid.
-
Filter the product and recrystallize from a water/ethanol mixture.
Enantioselective Synthesis of L-Thienylalanines
For pharmaceutical applications, the synthesis of enantiomerically pure L-thienylalanine is essential. This can be achieved through either chiral resolution of a racemic mixture or by asymmetric synthesis.
A modern and efficient method for the enantioselective synthesis of L-amino acids involves the use of chiral catalysts. One such approach is the asymmetric hydrogenation of an N-acyl-α,β-dehydroamino acid precursor using a chiral rhodium or ruthenium catalyst.
Conceptual Workflow: Asymmetric Synthesis of L-2-Thienylalanine
This workflow illustrates the key steps in a modern asymmetric synthesis.
Caption: Asymmetric synthesis of L-2-thienylalanine.
Biocatalytic methods also offer an attractive route to enantiopure L-thienylalanines. For instance, the use of transaminases can convert a keto-acid precursor into the corresponding L-amino acid with high enantioselectivity.[3][4]
Physicochemical Properties of Thienylalanines
The substitution of a phenyl ring with a thiophene ring leads to measurable changes in key physicochemical properties that are critical for drug development.
| Property | Phenylalanine | 2-Thienyl-L-alanine | 3-Thienyl-DL-alanine |
| Molecular Weight ( g/mol ) | 165.19 | 171.22 | 171.22 |
| XLogP3 | -1.4 | -1.7 | -1.7 |
| Topological Polar Surface Area (Ų) | 63.3 | 91.6 | 91.6 |
| Water Solubility | 29.6 g/L | Slightly soluble | Data not available |
Data sourced from PubChem and other chemical databases. Note that some data for 3-thienylalanine is for the racemic mixture.
The data indicates that thienylalanines have a slightly lower calculated lipophilicity (XLogP3) and a significantly larger topological polar surface area (TPSA) compared to phenylalanine. These differences suggest that thiophene-based bioisosteres may exhibit improved aqueous solubility and different membrane permeability characteristics, which can impact oral bioavailability and other ADME properties.
Impact on Biological Activity and Structure-Activity Relationships (SAR)
The true value of thiophene-based phenylalanine bioisosteres is realized in their ability to modulate biological activity. The following examples from various therapeutic areas illustrate the nuanced effects of this bioisosteric replacement.
Neurodegenerative Diseases
In the field of neurodegenerative diseases, particularly Alzheimer's disease, the development of agents that can modulate the activity of enzymes such as γ-secretase is a key area of research. In a study aimed at discovering novel γ-secretase modulators, the replacement of a phenyl ring with a bridged piperidine moiety was explored as a bioisosteric strategy.[1][2] While not a direct thiophene example, this highlights the principle of seeking phenyl ring replacements to improve drug-like properties.
More directly relevant, thiophene derivatives have been investigated as ligands for GluN2B-containing NMDA receptors, which are implicated in neurodegenerative disorders. A study on benzo[5]annulene-scaffold based ligands demonstrated that the bioisosteric replacement of a methoxybenzene ring with a thiophene ring was well-tolerated and, in some cases, led to an increase in affinity for the GluN2B receptor.[6] Specifically, an annulenothiophene derivative showed an 8-fold higher GluN2B affinity (Ki = 26 nM) compared to its hydroxylated counterpart (Ki = 204 nM), indicating that the thiophene bioisostere was a successful modification.[6]
Oncology
Thiophene-containing compounds have been extensively investigated as potential anticancer agents.[7][8] The thiophene scaffold can be found in a number of kinase inhibitors and compounds that interfere with microtubule dynamics.
In one study, di(3-thienyl)methanol and di(3-thienyl)methane were synthesized and evaluated for their anticancer activity against the T98G brain cancer cell line.[1][9] Both compounds exhibited concentration-dependent growth inhibition and induced cell death.[1][9] Notably, these compounds showed less cytotoxicity against normal human embryonic kidney (HEK) cells, suggesting a degree of selectivity for cancer cells.[1][9]
Another example is the development of thiophene-based bioisosteres of the natural styryl lactone goniofufurone.[10] The thiophene mimic of goniofufurone demonstrated superior in vitro cytotoxicity against several tumor cell lines compared to the parent natural product.[10] In the K562 cell line, the thiophene analog was even more active than the standard chemotherapeutic drug doxorubicin, highlighting the significant potential of this bioisosteric replacement in cancer drug discovery.[10]
Positional Isomerism and SAR
The choice between a 2-thienyl and a 3-thienylalanine can have a profound impact on the biological activity of a molecule. This is due to the different spatial arrangement of the sulfur atom and the resulting changes in the molecule's overall shape and electrostatic potential.
In a structure-activity relationship study of neuropeptide 26RFa analogues, phenylalanine residues were systematically replaced with 2-thienylalanine and 3-thienylalanine.[11] The study found that the biological activity was highly dependent on the position of the thienylalanine substitution and the specific isomer used. This underscores the importance of synthesizing and evaluating both isomers during the lead optimization process.
The following diagram illustrates the workflow for a typical SAR study involving thiophene-based phenylalanine bioisosteres.
Caption: Workflow for SAR studies of thiophene-based bioisosteres.
Case Study: Thienylalanine as an Inhibitor of Phenylalanine Hydroxylase
A classic example of the biological effects of thienylalanine is its interaction with phenylalanine hydroxylase, the enzyme responsible for converting phenylalanine to tyrosine. β-2-Thienyl-DL-alanine has been shown to be a competitive inhibitor of this enzyme.[12] In vitro studies with rat liver homogenates demonstrated that in the presence of 24 mM β-2-thienyl-DL-alanine, the apparent Km for phenylalanine hydroxylase increased from 0.61 mM to 2.70 mM, with no significant change in Vmax.[12] This competitive inhibition indicates that 2-thienylalanine can bind to the active site of the enzyme, effectively competing with the natural substrate.
This inhibitory activity has practical applications, such as in the Guthrie test, a microbiological assay used to screen for phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine.[13] In this test, β-2-thienylalanine is used to inhibit the growth of Bacillus subtilis, which requires phenylalanine to grow. A blood sample from a newborn with PKU will have high levels of phenylalanine, which will overcome the inhibition by β-2-thienylalanine and allow the bacteria to grow, indicating a positive test result.
Future Perspectives and Conclusion
Thiophene-based bioisosteres of phenylalanine are a valuable and versatile tool in the medicinal chemist's arsenal. The ability to fine-tune physicochemical properties, alter metabolic pathways, and introduce new binding interactions provides a rational basis for overcoming many of the challenges encountered during drug development.
Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods for accessing a wider variety of substituted thienylalanines. Furthermore, as our understanding of the structural biology of drug targets continues to grow, computational modeling will play an increasingly important role in predicting which thiophene substitution patterns are most likely to lead to improved biological activity.
References
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Wünsch, B., et al. (2016). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[5]annulene-scaffold. RSC Advances, 6(82), 78673-78683. Available from: [Link]
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Kaushik, N. K., et al. (2012). Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. Molecules, 17(10), 11456-11468. Available from: [Link]
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Rao, P. N., et al. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118-125. Available from: [Link]
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Popsavin, V., et al. (2024). Synthesis and biological activity of thiophene bioisosteres of natural styryl lactone goniofufurone and related compounds. European Journal of Medicinal Chemistry, 270, 116340. Available from: [Link]
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Singh, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available from: [Link]
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Chemsrc. (2025). 3-(2-Thienyl)-L-alanine. Available from: [Link]
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Zschiesche, W., & Augsten, K. (1968). Effect of -3-thienylalanine on antibody synthesis. V. Immunosuppression in mice by short diet and drug treatments. Journal of Immunology, 101(5), 967-973. Available from: [Link]
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Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. Available from: [Link]
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Kulesza, A., et al. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Chemistry, 6, 467. Available from: [Link]
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Charton, J., et al. (2021). Point-Substitution of Phenylalanine Residues of 26RFa Neuropeptide: A Structure-Activity Relationship Study. Molecules, 26(14), 4296. Available from: [Link]
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Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4882. Available from: [Link]
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Schmidt, S., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Catalysts, 12(4), 374. Available from: [Link]
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A Technical Guide to Unnatural β-Amino Acids with Heterocyclic Side Chains: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
Unnatural β-amino acids bearing heterocyclic side chains represent a pivotal class of building blocks in contemporary medicinal chemistry. Their unique structural and conformational properties offer a powerful toolkit for the design of novel therapeutics with enhanced potency, selectivity, and metabolic stability. This guide provides an in-depth exploration of the synthesis, stereochemical control, and strategic application of these valuable scaffolds. We will delve into the causal relationships behind synthetic choices, present detailed experimental protocols, and illustrate how the incorporation of heterocyclic β-amino acids can overcome the inherent limitations of traditional peptide-based drugs, ultimately paving the way for the next generation of targeted therapies.
Introduction: The Ascendancy of Heterocyclic β-Amino Acids in Drug Design
The quest for novel drug candidates with improved pharmacological profiles is a central theme in pharmaceutical research. While peptides are attractive starting points due to their high specificity and potency, their therapeutic potential is often hampered by poor metabolic stability and low oral bioavailability.[1][2] Unnatural amino acids have emerged as a cornerstone strategy to address these challenges, with β-amino acids being particularly prominent.[][4][5] The additional carbon in their backbone, compared to their α-amino acid counterparts, imparts a fundamental resistance to enzymatic degradation by peptidases.[6][7]
When a heterocyclic moiety is introduced as the side chain, a new dimension of chemical and conformational diversity is unlocked. These cyclic systems can be strategically employed to:
-
Impose Conformational Constraints: The rigid nature of heterocyclic rings can pre-organize the peptide backbone into specific secondary structures, such as β-turns or helices, which can be crucial for target recognition and binding.[8]
-
Modulate Physicochemical Properties: The heteroatoms within the ring can influence polarity, hydrogen bonding capacity, and lipophilicity, allowing for the fine-tuning of a molecule's ADME (absorption, distribution, metabolism, and excretion) properties.
-
Introduce Novel Pharmacophoric Elements: Heterocycles are privileged structures in medicinal chemistry, often serving as key interaction points with biological targets. Their incorporation can lead to enhanced binding affinity and selectivity.[9][10]
This guide will navigate the multifaceted landscape of unnatural β-amino acids with heterocyclic side chains, from their rational design and synthesis to their impactful applications in creating next-generation therapeutics.
Structural Diversity and Conformational Implications
The versatility of heterocyclic β-amino acids stems from the wide array of available ring systems and the stereochemical complexity of the β-amino acid scaffold itself.
Common Heterocyclic Scaffolds
A variety of heterocyclic systems have been successfully incorporated as side chains of β-amino acids. The choice of heterocycle is often dictated by the desired biological target and the intended conformational influence. Some of the most frequently utilized systems include:
-
Five-membered rings: Pyrrolidine, isoxazoline, and triazole are common examples. Pyrrolidine-containing β-amino acids (β-homoprolines) are particularly noteworthy for their ability to induce turns in peptide sequences.[6][11][12]
-
Six-membered rings: Piperidine and morpholine derivatives are also widely employed. These larger ring systems can provide different spatial arrangements of functional groups and influence peptide conformation in distinct ways.[6][7]
Stereochemistry and Conformational Control
β-Amino acids can possess stereocenters at the C2 (α) and C3 (β) positions, leading to four possible stereoisomers for a given side chain.[2][11] The precise control of stereochemistry during synthesis is paramount, as different isomers can exhibit vastly different biological activities and conformational preferences.
The incorporation of these conformationally constrained amino acids into a peptide chain can stabilize specific secondary structures. For instance, certain cyclic β-amino acids can act as potent inducers of β-turns, which are critical recognition motifs in many biological processes.
Caption: Incorporation of a heterocyclic β-amino acid into a peptide backbone can enforce a specific secondary structure.
Stereoselective Synthesis: A Chemist's Guide
The synthesis of enantiomerically pure β-amino acids with heterocyclic side chains is a significant challenge in organic chemistry.[11] Numerous strategies have been developed to address this, each with its own set of advantages and limitations. The choice of a particular synthetic route often depends on the nature of the heterocyclic side chain and the desired stereochemical outcome.
The Arndt-Eistert Homologation
One of the most classical and reliable methods for the synthesis of β-amino acids is the Arndt-Eistert homologation of α-amino acids.[13] This method involves the conversion of an N-protected α-amino acid into its corresponding β-amino acid through a one-carbon chain extension.
Workflow: Arndt-Eistert Homologation
Caption: The Arndt-Eistert homologation workflow for synthesizing β-amino acids from α-amino acids.
Experimental Protocol: A Generalized Arndt-Eistert Homologation
-
Acid Chloride Formation: To a solution of the N-protected α-amino acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours. Remove the solvent under reduced pressure.
-
Diazoketone Formation: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add a solution of diazomethane in diethyl ether dropwise until a persistent yellow color is observed. Stir for an additional hour at 0 °C. Caution: Diazomethane is toxic and explosive.
-
Wolff Rearrangement: To a solution of the diazoketone in a mixture of 1,4-dioxane and water (4:1), add silver benzoate (0.1 eq). Heat the mixture at 60 °C for 3 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to obtain the desired N-protected β-amino acid.
Asymmetric Conjugate Addition
Asymmetric conjugate addition reactions, particularly the addition of nitrogen nucleophiles to α,β-unsaturated esters, represent a powerful and atom-economical approach to chiral β-amino acids.[14][15] The use of chiral catalysts or auxiliaries is key to achieving high enantioselectivity.
Causality in Catalyst Selection: The choice of catalyst is critical for achieving high stereocontrol. Chiral Lewis acids, for example, can coordinate to the α,β-unsaturated ester, activating it towards nucleophilic attack and creating a chiral environment that directs the approach of the nucleophile to one face of the molecule.
Table 1: Comparison of Catalytic Systems for Asymmetric Conjugate Addition
| Catalyst System | Chiral Ligand/Auxiliary | Typical Nucleophile | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |
| Chiral Lewis Acid | Bis(oxazoline) (BOX) | Lithium (R)-N-benzyl-N-(α-methylbenzyl)amide | >99:1 | >98% | [16] |
| Organocatalyst | Proline-derived catalyst | O-benzylhydroxylamine | up to 99:1 | up to 99% | [17] |
Synthesis via β-Lactams
The ring-opening of enantiomerically pure β-lactams (2-azetidinones) provides a versatile entry to a wide range of β-amino acid derivatives.[14] The Staudinger cycloaddition of a ketene and an imine is a common method for constructing the β-lactam ring, with stereoselectivity often controlled by a chiral auxiliary on the imine.
Experimental Protocol: β-Lactam Ring Opening
-
Hydrolysis: To a solution of the N-protected β-lactam (1.0 eq) in a 1:1 mixture of methanol and water, add lithium hydroxide (2.0 eq).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Acidification and Extraction: Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired β-amino acid.
Applications in Drug Discovery and Peptidomimetics
The unique properties of heterocyclic β-amino acids make them invaluable tools in the design of peptidomimetics and other small molecule drugs.[9]
Enhancing Proteolytic Stability
As previously mentioned, the β-amino acid backbone is inherently resistant to cleavage by proteases. This is a critical advantage for developing peptide-based drugs, as it can significantly increase their in vivo half-life. The incorporation of a single β-amino acid residue can dramatically improve the stability of a peptide.[6][9]
Case Study: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
The development of inhibitors for dipeptidyl peptidase IV (DPP-IV) is a validated strategy for the treatment of type 2 diabetes. Several successful drugs, such as sitagliptin, are based on a β-amino acid scaffold.[18][19] The β-amino group and the side chain of these inhibitors are crucial for their interaction with the active site of the enzyme. The use of heterocyclic side chains can further enhance potency and selectivity.
Sources
- 1. β-Amino acid-containing hybrid peptides—new opportunities in peptidomimetics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HETEROCYCLIC Β-AMINO ACIDS AS MOLECULAR TOOLS FOR PEPTIDOMIMETIC SYNTHESIS AND ORGANOCATALYSIS [air.unimi.it]
- 8. wjarr.com [wjarr.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mmsl.cz [mmsl.cz]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Wiley-VCH - Enantioselective Synthesis of Beta-Amino Acids [wiley-vch.de]
- 15. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
stability of Boc-protected beta-amino acids in storage
Stability & Storage of Boc-Protected -Amino Acids: A Technical Guide
Executive Summary
This technical guide addresses the specific stability profiles of Boc-protected
Part 1: The Chemical Nature of Stability
To preserve Boc-
The Boc-Group Vulnerability (Acidolysis)
The tert-butyloxycarbonyl (Boc) group is kinetically stable to bases and nucleophiles but highly susceptible to acid-catalyzed hydrolysis. In storage, the primary enemy is autocatalytic deprotection .
-
Mechanism: Trace moisture reacts with the free carboxylic acid moiety of the amino acid to generate hydronium ions. These protons protonate the carbamate carbonyl, leading to the cleavage of the tert-butyl cation, releasing
and the free amine. -
The Cascade: The released isobutylene gas escapes, but the free amine is now reactive.
The -Backbone Risk (Cyclization)
Unlike
-
The Protection Paradox: The Boc group significantly reduces the nucleophilicity of the nitrogen, preventing spontaneous cyclization.
-
The Failure Mode: If the Boc group is compromised (via Mechanism 1.1), the resulting free
-amino acid can undergo dehydration to form a -lactam, particularly if the sample is subjected to thermal stress or activating conditions.
Chemical Degradation Pathway Diagram
The following diagram illustrates the critical failure points during improper storage.
Figure 1: Causal pathway showing how moisture ingress triggers Boc removal, enabling subsequent cyclization or oligomerization.
Part 2: Critical Storage Parameters
Based on the chemical vulnerabilities above, the following storage ecosystem is mandatory for long-term stability (>6 months).
Environmental Controls[1]
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C ± 5°C | Arrhenius kinetics dictate that lower temperatures exponentially slow the rate of acidolysis and spontaneous decarboxylation. |
| Atmosphere | Inert (Argon/Nitrogen) | Displaces oxygen (preventing oxidation of Met/Cys/Trp residues) and humidity. Argon is preferred as it is heavier than air. |
| Humidity | < 10% RH | Moisture is the initiator of the autocatalytic deprotection cycle. |
| Container | Amber Glass + Parafilm | Amber glass blocks UV (photodegradation); Parafilm creates a secondary gas seal. |
The "Desiccator Discipline"
The most common failure mode in the lab is condensation .
-
Protocol: When removing a bottle from -20°C storage, it must equilibrate to room temperature in a desiccator before opening.
-
Why? Opening a cold bottle in humid lab air causes immediate water condensation on the powder. This water becomes trapped when resealed, destroying the remaining bulk material within weeks.
Part 3: Quality Control & Analytical Workflows
Trust but verify. Before using a stored Boc-
Visual Inspection
-
Pass: Free-flowing powder (white or off-white).
-
Fail: Caking, yellowing, or "melted" appearance (indicates solvent entrapment or degradation).
Analytical Workflow Diagram
This logic flow ensures no compromised material enters the production line.
Figure 2: Step-by-step decision tree for validating stored chemical inventory.
Part 4: Experimental Protocols
Thin Layer Chromatography (TLC) Screening
Use this for a rapid "Go/No-Go" decision.
-
Mobile Phase: Chloroform:Methanol:Acetic Acid (90:8:2). The acetic acid prevents streaking of the free carboxylic acid.
-
Stain: Ninhydrin will not stain Boc-protected amines strongly (unless heated vigorously to deprotect on the plate). Use Bromocresol Green (detects COOH) or Permanganate (oxidizes sensitive groups).
-
Interpretation:
-
Rf ~0.5: Intact Boc-
-AA. -
Baseline Spot: Free amino acid (indicates deprotection).
-
High Rf Spot: Potential
-lactam or decarboxylated species.
-
Quantitative Purity by HPLC
Standard Operating Procedure (SOP) for purity assessment.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 210 nm (amide bond) and 254 nm (if aromatic residues present).
-
Pass Criteria: Main peak area > 98%. No significant peaks matching the retention time of the free amine (determined by running a deprotected standard).
1H-NMR Validation (The "Gold Standard")
NMR is the only method that definitively rules out
-
Solvent: DMSO-d6 or CDCl3.
-
Key Signals to Watch:
-
Boc Singlet: ~1.4 ppm (Integrate to 9H). Loss of intensity indicates deprotection.
-
Amide Doublet: ~6.5–7.5 ppm (NH proton).
-
-Lactam Check: If cyclization has occurred, the NH signal often shifts downfield, and the diastereotopic splitting of the
-protons becomes more pronounced due to ring rigidity.
-
Part 5: Troubleshooting & Remediation
| Issue | Root Cause | Remediation Strategy |
| Material is sticky/gum-like | Solvent entrapment (from synthesis) or hygroscopic failure. | Lyophilization: Dissolve in Dioxane/Water (1:1) and freeze-dry. This restores the amorphous powder form. |
| Smell of Isobutylene | Active acidolysis occurring. | Discard. The material is compromised and the stoichiometry is unreliable. |
| Low HPLC Purity (<95%) | Partial deprotection. | Recrystallization: For Boc-AAs, dissolve in minimal Ethyl Acetate and precipitate with cold Hexanes/Petroleum Ether. |
References
Methodological & Application
procedures for synthesizing beta-peptides with thiophene side chains
Application Note: High-Fidelity Synthesis of Thiophene-Functionalized -Peptides
Introduction & Strategic Rationale
Incorporating thiophene side chains (derived from thienylalanine) into these backbones introduces unique electronic and steric properties. Unlike the phenyl ring of phenylalanine, the thiophene ring is electron-rich and capable of
Critical Challenge: The synthesis of thiophene-functionalized
This guide details a robust, self-validating protocol for:
-
Monomer Synthesis: Converting commercially available
-thienylalanine to Fmoc- -homothienylalanine via a modified Arndt-Eistert homologation. -
Oligomer Assembly: An optimized Fmoc-SPPS workflow using high-efficiency coupling reagents to overcome
-amino acid steric bulk.
Phase I: Monomer Synthesis (The Modified Arndt-Eistert Route)
The commercial availability of
Safety & Expert Insight: Traditional Arndt-Eistert protocols use gaseous diazomethane (
Protocol A: Synthesis of Fmoc- -Homothienylalanine
Reagents:
-
Starting Material: Fmoc-L-2-Thienylalanine (Fmoc-Thi-OH)
-
Activator: Isobutyl chloroformate (IBCF) / N-Methylmorpholine (NMM)
-
Homologation Agent: TMSCHN₂ (2.0 M in hexanes)
-
Rearrangement Catalyst: Silver Benzoate (
)
Step-by-Step Workflow:
-
Mixed Anhydride Formation:
-
Dissolve Fmoc-Thi-OH (1.0 eq) in anhydrous THF at -15°C (ice/salt bath).
-
Add NMM (1.1 eq) followed dropwise by IBCF (1.1 eq).
-
Mechanism:[3][4][5][6][7][8] This forms the mixed anhydride intermediate. Stir for 20 min.
-
QC Check: Solution should remain clear or slightly cloudy; heavy precipitation indicates moisture contamination.
-
-
Diazoketone Generation:
-
Add TMSCHN₂ (2.5 eq) dropwise to the cold solution.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.
-
Critical Stop: Do not use acidic workup yet. Quench excess diazomethane with a small amount of acetic acid only after reaction completion is confirmed by TLC (disappearance of starting material).
-
Isolate the
-diazoketone via extraction (Ethyl Acetate/Sat. ).
-
-
Wolff Rearrangement (The Homologation):
-
Dissolve the crude diazoketone in THF/Water (9:1 v/v).
-
Add Silver Benzoate (0.1 eq) and Triethylamine (3.0 eq).
-
Sonicate or stir in the dark at RT for 2 hours.
-
Causality: Silver catalyzes the loss of
, generating a carbene that rearranges to a ketene. Water attacks the ketene to form the -amino acid. -
Thiophene Note: We use Silver Benzoate/Sonication rather than heat or light to prevent radical side-reactions on the thiophene ring.
-
-
Purification:
-
Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate.
-
Purify via flash column chromatography (Hexane/Ethyl Acetate).
-
Data Output: Monomer Validation
| Analytical Method | Expected Result | Significance |
| 1H NMR | New multiplet at | Confirms insertion of methylene group (conversion to |
| Mass Spec (ESI) | [M+H]+ = Mass of | Confirms single carbon homologation. |
| TLC | Confirms hydrolysis of intermediate. |
Phase II: Solid Phase Peptide Synthesis (SPPS)
Resin Choice: Rink Amide MBHA (Low loading: 0.3 - 0.4 mmol/g). Reasoning: Low loading reduces inter-chain aggregation. Rink amide provides a C-terminal amide, mimicking the native protein terminus.
Protocol B: Automated/Manual Fmoc-SPPS Cycle
Reagents:
-
Deprotection: 20% Piperidine in DMF.
-
Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt / DIPEA.
-
Solvent: DMF (Peptide grade).
The Cycle (Repeat for each residue):
-
Fmoc Deprotection:
-
Treat resin with 20% Piperidine/DMF (
min). -
Wash with DMF (
min). -
UV Monitoring: Collect the deprotection waste. Measure absorbance at 301 nm (dibenzofulvene-piperidine adduct) to quantify deprotection efficiency.
-
-
Coupling (The "Double Hit"):
-
Activation: Dissolve Fmoc-
-amino acid (4.0 eq), HATU (3.8 eq), and HOAt (4.0 eq) in DMF. Add DIPEA (8.0 eq) immediately before adding to resin. -
Coupling 1: Shake for 60 min at RT. Drain.
-
Coupling 2: Repeat with fresh reagents for 45 min.
-
Why HATU? It is a stronger activator than HBTU/TBTU, essential for the sterically hindered
-amine nucleophile.
-
-
Capping (Optional but Recommended):
-
Treat with Acetic Anhydride/DIPEA/DMF for 5 min to permanently block unreacted amines, preventing deletion sequences.
-
-
Cleavage:
-
Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5%
. -
Time: 2-3 hours.
-
Thiophene Caution:Do not use EDT (Ethanedithiol) as a scavenger if possible, as it can be difficult to remove and may interact with the thiophene sulfur. TIS is sufficient.
-
Visualization: Experimental Workflows
Diagram 1: Modified Arndt-Eistert Homologation Pathway
This diagram illustrates the chemical transformation from the
Caption: Step-wise homologation of thienylalanine using the safer TMS-Diazomethane/Silver Benzoate route.
Diagram 2: SPPS Cycle with QC Checkpoints
This workflow details the solid-phase assembly, emphasizing the "Double Coupling" required for beta-peptides.
Caption: Optimized SPPS cycle for beta-peptides featuring double coupling and colorimetric QC.
Purification and Characterization
HPLC Purification
Thiophene side chains are hydrophobic.
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or equivalent).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[10]
-
Gradient: Shallow gradient recommended (e.g., 20% B to 60% B over 40 min) to separate deletion impurities.
-
Detection: Monitor at 214 nm (amide bond) and 231 nm (Thiophene
). The 231 nm channel is specific for the side chain, aiding in distinguishing product from non-thiophene contaminants.
Circular Dichroism (CD) Spectroscopy
To verify the "foldamer" status (helical formation):
-
Solvent: Methanol or TFE (Trifluoroethanol).
-
Signature: A 14-helix (common for
-peptides) typically shows a minimum at ~214 nm and a maximum at ~198 nm . -
Thiophene Effect: Strong Cotton effects may be observed in the near-UV (230-260 nm) due to the helical arrangement of the thiophene chromophores.
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Low Yield in Monomer Synthesis | Incomplete diazoketone formation or moisture in mixed anhydride step. | Ensure THF is anhydrous. Maintain -15°C strictly during IBCF addition. |
| Incomplete Coupling (SPPS) | Steric hindrance of | Switch to HATU (from HBTU). Use microwave assistance (50°C, 10 min) if available. |
| Racemization | Base-catalyzed proton abstraction during coupling. | Use HOAt as an additive. Limit base (DIPEA) to 2.0 eq relative to amino acid. |
| Thiophene Oxidation | Exposure to strong oxidants or radical sources. | Avoid DMSO as solvent if possible. Degas buffers. Strictly avoid catalytic hydrogenation (Pd/C) as it will reduce the thiophene ring. |
References
-
Seebach, D., Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996).
-Peptides: Synthesis by Arndt-Eistert homologation with concomitant stereochemical retention. Helvetica Chimica Acta, 79(4), 913-941. Link -
Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research, 31(4), 173-180. Link
-
Podlech, J., & Seebach, D. (1995).[7] The Arndt-Eistert reaction in peptide chemistry: A facile access to homopeptides.[7] Angewandte Chemie International Edition, 34(4), 471-472. Link
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Link
-
Plattner, D. A., Albertini, E., Hayes, B. C., & Seebach, D. (1999). Cyclo-
-peptides: Structure and self-assembly. Journal of the American Chemical Society, 121(50), 11956-11957. Link
Sources
- 1. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. β3-Tryptophans by Iron-Catalyzed Enantioselective Amination of 3-Indolepropionic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arndt-Eistert Synthesis [organic-chemistry.org]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. hplc.eu [hplc.eu]
- 10. bachem.com [bachem.com]
Application Notes and Protocols for Thiophene β-Amino Acids in Antimicrobial Peptide Research
Introduction: A New Frontier in Antimicrobial Peptide Development
The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic agents that can overcome existing resistance mechanisms. Antimicrobial peptides (AMPs) are a promising class of molecules, acting as a part of the innate immune system in a wide range of organisms.[1][2] Their primary mechanism of action often involves the disruption of microbial cell membranes, a process to which bacteria are less likely to develop resistance compared to traditional antibiotics that target specific metabolic pathways.[3][4]
However, the therapeutic potential of natural AMPs is often hindered by their susceptibility to proteolytic degradation, which leads to a short in-vivo half-life.[5][6] To address this limitation, researchers are increasingly turning to peptidomimetics, which are molecules that mimic the structure and function of peptides but are composed of non-natural amino acids. The incorporation of β-amino acids, in particular, has been shown to confer remarkable resistance to proteolysis.[5][7][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of thiophene β-amino acids in the design and synthesis of novel antimicrobial peptides. The incorporation of a thiophene ring, a sulfur-containing aromatic heterocycle, into a β-amino acid scaffold offers a unique combination of structural and electronic properties that can be exploited to enhance the antimicrobial activity and pharmacokinetic profile of AMPs. Thiophene derivatives themselves have demonstrated a broad range of biological activities, including antimicrobial effects.[6][9][10] By combining the proteolytic resistance of the β-amino acid backbone with the bioactive potential of the thiophene moiety, it is possible to create a new generation of potent and durable antimicrobial agents.
This guide will detail the synthesis of thiophene β-amino acid monomers, their incorporation into peptide sequences using solid-phase peptide synthesis (SPPS), and a suite of protocols for the robust evaluation of their antimicrobial efficacy and cytotoxic profiles.
Core Concepts: The Rationale Behind Thiophene β-Amino Acid Incorporation
The strategic inclusion of thiophene β-amino acids into a peptide sequence is predicated on two key advantages: enhanced proteolytic stability and modulation of antimicrobial activity.
1. Enhanced Proteolytic Stability:
Natural peptides, composed of α-amino acids, are readily recognized and cleaved by proteases. The introduction of a β-amino acid, which has an additional methylene group in its backbone, alters the peptide's conformation. This change in backbone stereochemistry prevents the peptide from fitting into the active site of proteases, thus rendering it resistant to enzymatic degradation.[5][11] This increased stability is crucial for the development of systemically administered antimicrobial drugs with a longer therapeutic window.
2. Modulation of Antimicrobial Activity and Selectivity:
The thiophene ring offers several features that can positively influence the biological activity of an AMP:
-
Amphipathicity: The aromatic and lipophilic nature of the thiophene ring can contribute to the overall hydrophobicity of the peptide. By strategically placing these residues, it is possible to fine-tune the amphipathic character of the peptide, which is a critical determinant of its ability to interact with and disrupt microbial membranes.[3][12]
-
Structural Scaffolding: The rigid nature of the thiophene ring can act as a scaffold to constrain the peptide backbone, potentially favoring conformations that are more active.[13]
-
Electronic Properties: The sulfur atom in the thiophene ring can engage in specific interactions with biological targets, potentially leading to novel mechanisms of action beyond simple membrane disruption.
Protocols and Methodologies
Part 1: Synthesis of Fmoc-Protected Thiophene β-Amino Acid Monomer
A common and effective method for synthesizing β-amino acids from their α-amino acid precursors is the Arndt-Eistert homologation.[14][15][16] This multi-step process involves the conversion of an α-amino acid to a diazoketone, followed by a Wolff rearrangement to yield the homologated β-amino acid.
Workflow for Fmoc-Thiophene-β-Amino Acid Synthesis:
Detailed Protocol:
Step 1: Acid Chloride Formation
-
Suspend Fmoc-L-2-thienylalanine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C in an ice bath.
-
Add oxalyl chloride (1.5 equivalents) dropwise to the suspension. Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride. This product is typically used in the next step without further purification.
Step 2: Diazoketone Synthesis
-
Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions, including the use of a blast shield and non-etched glassware.
-
Dissolve the crude acid chloride from Step 1 in anhydrous diethyl ether or a mixture of THF and diethyl ether.
-
Cool the solution to 0°C.
-
Add an ethereal solution of diazomethane (approximately 3 equivalents) dropwise until a persistent yellow color is observed, indicating a slight excess of diazomethane.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the excess diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diazoketone.
Step 3: Ultrasound-Promoted Wolff Rearrangement
-
Dissolve the crude diazoketone in a 1:1 mixture of dioxane and water.
-
Add silver benzoate (0.1 equivalents) as a catalyst.
-
Submerge the reaction vessel in an ultrasonic bath and sonicate at room temperature.
-
Monitor the reaction by TLC until the diazoketone is consumed (typically 1-2 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Fmoc-thiophene-β-amino acid by flash column chromatography on silica gel.
Part 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The synthesized Fmoc-thiophene-β-amino acid can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.
Detailed Protocol (using a manual or automated synthesizer):
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove piperidine and by-products.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-thiophene-β-amino acid (3-5 equivalents relative to the resin loading) with a coupling reagent such as HCTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. The progress of the coupling can be monitored using a ninhydrin test.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (e.g., LC-MS or MALDI-TOF).
Part 3: Antimicrobial Susceptibility Testing
Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland standard).
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Peptide Dilution Series:
-
Prepare a stock solution of the purified thiophene-β-peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform a two-fold serial dilution of the peptide stock solution in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.
-
The results can also be quantified by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Part 4: Cytotoxicity and Selectivity Assessment
Protocol: Hemolytic Activity Assay
This assay measures the ability of the peptide to lyse red blood cells (RBCs), providing an indication of its toxicity to mammalian cells.
-
Preparation of Red Blood Cells:
-
Obtain fresh whole blood (e.g., human or sheep) containing an anticoagulant.
-
Centrifuge the blood to pellet the RBCs.
-
Wash the RBCs three times with phosphate-buffered saline (PBS) by repeated centrifugation and resuspension.
-
Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
-
Assay Setup:
-
In a 96-well plate, prepare serial dilutions of the peptide in PBS.
-
Add an equal volume of the 2% RBC suspension to each well.
-
Include a positive control (1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet intact RBCs.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm, which corresponds to the amount of hemoglobin released.
-
-
Calculation:
-
Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abspeptide - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
The HC50 value (the concentration of peptide causing 50% hemolysis) can be determined by plotting the percentage of hemolysis against the peptide concentration.
-
Protocol: Mammalian Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of mammalian cells and is a common method to determine cytotoxicity.[10]
-
Cell Culture:
-
Culture a mammalian cell line (e.g., HEK293, HeLa) in the appropriate growth medium in a 96-well plate until they reach approximately 80% confluency.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the peptide in serum-free medium.
-
Remove the growth medium from the cells and replace it with the peptide-containing medium.
-
Include a vehicle control (medium without peptide). .
-
Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 24 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value (the concentration of peptide that inhibits 50% of cell viability) can be determined.
-
Data Presentation and Interpretation
Summarizing the quantitative data in a clear and structured format is essential for comparing the efficacy and selectivity of different peptide analogs.
Table 1: Comparative Antimicrobial and Hemolytic Activity
| Peptide Sequence | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus | HC50 (µg/mL) | Therapeutic Index (HC50/MIC vs. E. coli) |
| Natural α-Peptide | 32 | 64 | 100 | 3.1 |
| Thiophene β-Peptide | 8 | 16 | >200 | >25 |
Interpreting the Results:
A successful thiophene β-amino acid-containing AMP should exhibit a low MIC value against a broad spectrum of bacteria and a high HC50 value, resulting in a high therapeutic index. The therapeutic index (TI) is a critical parameter for assessing the potential of a drug candidate, as it provides a measure of its selectivity for microbial cells over host cells.
Troubleshooting and Advanced Protocols
Proteolytic Stability Assay:
To quantitatively assess the enhanced stability of the thiophene β-peptides, a proteolytic stability assay can be performed.
-
Incubation: Incubate the peptide at a known concentration with a protease solution (e.g., trypsin, chymotrypsin, or human serum) at 37°C.[9]
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench the enzymatic activity (e.g., by adding TFA or heating).
-
Analysis: Analyze the amount of intact peptide remaining at each time point by RP-HPLC.
-
Half-life Calculation: Plot the percentage of intact peptide versus time and calculate the peptide's half-life (t1/2) in the presence of the protease.
Structural Analysis using Circular Dichroism (CD) Spectroscopy:
CD spectroscopy is a powerful technique for studying the secondary structure of peptides in different environments.
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer).
-
Data Acquisition: Acquire CD spectra in the far-UV region (190-260 nm) in the absence and presence of membrane-mimicking environments (e.g., SDS micelles or lipid vesicles).
-
Analysis: The shape of the CD spectrum can provide information about the peptide's secondary structure. For example, α-helical peptides typically show characteristic negative bands at ~208 and ~222 nm, while β-sheet structures show a negative band around 218 nm.
Conclusion
The incorporation of thiophene β-amino acids represents a promising strategy for the development of novel antimicrobial peptides with enhanced proteolytic stability and potent antimicrobial activity. By following the detailed protocols outlined in this application note, researchers can synthesize and evaluate these next-generation peptidomimetics, paving the way for new therapeutic solutions to combat the growing threat of antimicrobial resistance. The combination of rational design, robust chemical synthesis, and comprehensive biological evaluation will be key to unlocking the full potential of this exciting class of molecules.
References
-
Seebach, D., & Gardiner, J. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. [Link]
-
Tivari, S., Kokate, S. V., & Jadeja, Y. S. (2022). The Design, Synthesis and Biological Evaluation of the Peptide Derivatives Containing Guanidine Moiety with 5-Chloro-Thiophene-2. Rasayan Journal of Chemistry, 15(2), 875-884. [Link]
-
Wessolowski, A., & Bienert, M. (2016). Hemolytic Activity of Antimicrobial Peptides. In Peptide-Based Drug Design (pp. 439-446). Humana Press, New York, NY. [Link]
-
Haney, E. F., Mansour, S. C., & Hancock, R. E. W. (2017). Antimicrobial peptides: an introduction. In Antimicrobial Peptides (pp. 3-20). Humana Press, New York, NY. [Link]
-
Bakshi, K., Liyanage, M. R., & Nixon, A. E. (2014). Circular Dichroism of Peptides. In Therapeutic Peptides (pp. 295-305). Humana Press. [Link]
-
Shai, Y. (1999). Mechanism of the binding, insertion and destabilization of phospholipid bilayer membranes by α-helical antimicrobial and cell non-selective lytic peptides. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1462(1-2), 55-70. [Link]
-
Gante, J. (1994). Peptidomimetics—tailed amino acids and peptide-modified backbones. Angewandte Chemie International Edition in English, 33(17), 1699-1720. [Link]
-
Beck-Sickinger, A. G., & Schmidt, P. (2002). Proteolytic stability of peptides. In Peptide and Protein Analysis (pp. 249-261). Springer, Berlin, Heidelberg. [Link]
-
Shah, R., Verma, P., Shah, M., & Kumar, S. (2024). Design, synthesis, biological evaluation and molecular docking studies of thiophene derivatives. Journal of the Iranian Chemical Society, 21(6), 2501-2515. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Molecules, 16(10), 8255-8268. [Link]
-
Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. [Link]
-
Wikipedia. (2023, October 27). Arndt–Eistert reaction. [Link]
-
Palupanuri, N., Konda, S., Sara, L., & Nikitha, B. (2021). Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. In Advances in Experimental Medicine and Biology (Vol. 1339, pp. 179-185). Springer. [Link]
-
Li, W., & Li, W. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(9), 1031-1043. [Link]
-
Al-Warhi, T., El-Gamal, M. I., Anbar, A., Ashour, A., & Oh, C. H. (2022). Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. ACS Omega, 7(25), 21544-21555. [Link]
-
Chemistry LibreTexts. (2023, January 22). Arndt-Eister reaction. [Link]
-
Heck, T., et al. (2009). β-Aminopeptidases: enzymatic degradation and synthesis of β-amino acid containing peptides and kinetic resolution of β-amino acid amides. Applied and Environmental Microbiology, 75(17), 5544-5552. [Link]
-
Zasloff, M. (2002). Antimicrobial peptides of multicellular organisms. Nature, 415(6870), 389-395. [Link]
-
Hook, D. F., Bindschaedler, P., Mahajan, Y., & Seebach, D. (2005). The proteolytic stability of'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha, beta-peptides: application to the construction of MHC-binding peptides. Chemistry & biodiversity, 2(5), 591-632. [Link]
-
Iselin, B. M., & Niemann, C. (1947). A procedure for the determination of proteolytic activity. Journal of Biological Chemistry, 170(2), 771-772. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
-
Miró-Canturri, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 963509. [Link]
-
Mahlapuu, M., Håkansson, J., Ringstad, L., & Björn, C. (2016). Antimicrobial peptides: an emerging category of therapeutic agents. Frontiers in cellular and infection microbiology, 6, 194. [Link]
-
Sengupta, A., Aravinda, S., Shamala, N., Raj, K. M. P., & Balaram, P. (2006). Structural studies of model peptides containing β-, γ-and δ-amino acids. Organic & Biomolecular Chemistry, 4(21), 3998-4005. [Link]
-
Niemann, C., & Iselin, B. M. (1947). A procedure for the determination of proteolytic activity. Journal of Biological Chemistry, 170(2), 771-772. [Link]
-
Salama, A. A. (2012). Antimicrobial peptides synthesis and mechanism of action. PharmacologyOnLine, 3, 1404-1410. [Link]
-
Pedretty, K. P. (2023). Synthesis of Constrained N-Heterocyclic Peptidomimetics and Development of a Method for N-Arylation of Peptides and Amino Acids. University of South Florida. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Nowick, J. S. (2018). Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. ChemRxiv. [Link]
-
Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of medicinal chemistry, 57(23), 9718-9739. [Link]
-
Robin, I. M., et al. (2007). NMR-Solution Structures of Fluoro-Substituted [beta]-Peptides: A 314-Helix and a Hairpin Turn. The First Case of a 90° O [double-D-CHAB. Helvetica Chimica Acta, 90(11), 2250-2276. [Link]
-
Garcia-Martin, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7622. [Link]
-
Nowick Laboratory. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
He, J., et al. (2018). Manipulating trypsin digestion conditions to accelerate proteolysis and simplify digestion workflows in development of protein mass spectrometric assays for the clinical laboratory. Clinical Chemistry, 64(7), 1048-1057. [Link]
-
San Diego State University. (n.d.). Conformational Analysis. [Link]
-
Das, P., et al. (2023). Synthesis and antimicrobial activity of thiophene-functionalized Ag (I) and Au (I) N-heterocyclic carbene complexes against ampicillin-resistant Staphylococcus aureus. Dalton Transactions, 52(1), 169-181. [Link]
-
Tatko, C. D., & Waters, M. L. (2004). NMR analysis of aromatic interactions in designed peptide β-hairpins. Journal of the American Chemical Society, 126(7), 2028-2034. [Link]
-
Jean-Marius, L., et al. (2016). The rational design, synthesis, and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases. Journal of medicinal chemistry, 59(19), 8838-8848. [Link]
-
Fairlie, D. P., West, M. L., & Wong, A. K. (1998). Macrocyclic peptidomimetics-Forcing peptides into bioactive conformations. Current medicinal chemistry, 5(1), 29-68. [Link]
-
Sengupta, A., et al. (2006). Structural studies of model peptides containing β-, γ-And δ-amino acids. Organic & Biomolecular Chemistry, 4(21), 3998-4005. [Link]
-
University of Utrecht. (n.d.). Peptide NMR. [Link]
-
Gaber, H. M., Bagley, M. C., & Sherif, S. M. (2010). Antimicrobial investigations on synthetic p-tolylazo derivatives of thienopyrimidinone based on an ortho funtionalized thiophene nucleus. European Journal of Chemistry, 1(2), 115-123. [Link]
-
Miró-Canturri, A., et al. (2022). Activity of the synthesized thiophene derivatives against Gram negative bacteria. Frontiers in Microbiology, 13, 963509. [Link]
-
Burlina, F., Morris, C., & Behrendt, R. (2003). Synthesis of C-terminal peptide thioesters using Fmoc-based solid-phase peptide chemistry. In Solid-Phase Peptide Synthesis (pp. 127-140). Humana Press. [Link]
-
Lau, Y. H., & Spring, D. R. (2016). Conformational restriction of peptides using dithiol bis-alkylation. Methods in enzymology, 580, 39-58. [Link]
Sources
- 1. Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Engineering and Discovery of Novel α-Helical and β-Boomerang Antimicrobial Peptides against Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 5. NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide [mdpi.com]
- 6. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. meihonglab.com [meihonglab.com]
- 10. Frontiers | Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters [frontiersin.org]
- 11. Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. moodle2.units.it [moodle2.units.it]
Troubleshooting & Optimization
🛡️ Technical Guide: Thiophene Stability in Peptide Cleavage
This is Dr. Aris Thorne , Senior Application Scientist at the Peptide Chemistry Support Center. I have structured this guide to address your specific inquiry on minimizing thiophene oxidation during solid-phase peptide synthesis (SPPS) cleavage.
While thiophene (e.g., in (2-thienyl)-L-alanine or Thi ) is generally more stable than its furan counterparts, it remains an electron-rich heteroaromatic ring. In the harsh environment of high-concentration Trifluoroacetic Acid (TFA), it faces two distinct threats often conflated by researchers:
-
S-Oxidation: Formation of Thiophene-S-oxide (+16 Da) or sulfone (+32 Da).
-
Electrophilic Alkylation: Irreversible attachment of protecting group carbocations (e.g., t-butyl, Trityl) to the thiophene ring (often +56 Da or +243 Da).
The following guide prioritizes prevention through cocktail optimization.
Part 1: The Chemistry of Thiophene Instability
Before optimizing your protocol, you must distinguish between Oxidation and Alkylation . Both result in purity loss, but the remedies differ.
| Instability Type | Mechanism | Mass Shift (Δ) | Primary Culprit |
| S-Oxidation | Attack by reactive oxygen species (ROS) or peroxides on the sulfur atom. | +16 Da (Sulfoxide)+32 Da (Sulfone) | Dissolved oxygen, peroxides in ether, or lack of reducing scavengers. |
| Alkylation | Electrophilic Aromatic Substitution (EAS) by carbocations generated during deprotection. | +56 Da (t-Butyl)+243 Da (Trityl) | Insufficient scavenger capacity (TIS/Silane) to trap cations before they attack the ring. |
Critical Insight: Thiophene is less prone to oxidation than Methionine (Met) but highly susceptible to alkylation due to its electron-rich nature. If you observe "oxidation," first verify it isn't alkylation or a scavenger adduct.
Part 2: Cleavage Cocktail Optimization (The "Golden Standard")
For thiophene-containing peptides, the standard "Reagent K" (containing EDT) is often suboptimal. Ethanedithiol (EDT) can sometimes react with sensitive heterocycles under acidic conditions.
Recommended Cocktail: "Modified Reagent B" (The Silane System) We recommend a Triisopropylsilane (TIS) dominant system. TIS is a hydride donor that effectively quenches carbocations and suppresses oxidative pathways without the risks associated with thiols like EDT.
The Protocol: Thiophene-Safe Cleavage Cocktail
| Component | Volume % | Function |
| TFA (Trifluoroacetic Acid) | 88% | Cleavage and deprotection agent.[1][2] |
| Phenol | 5% | Traps alkyl cations; protects aromatic rings (Tyr, Thi). |
| H₂O (Water) | 5% | Hydrolyzes active esters; suppresses secondary reactions. |
| TIS (Triisopropylsilane) | 2% - 5% | Crucial: Reduces oxidized species and traps Trityl/Pbf cations. |
-
Note: If your peptide also contains Methionine (Met) or Cysteine (Cys) , add 2.5% DODT (3,6-Dioxa-1,8-octanedithiol) to the above mixture. DODT is less odorous than EDT and highly effective for preventing S-oxidation [1].
Part 3: Visualizing the Mechanism
The following diagram illustrates how the correct scavenger cocktail diverts reactive species away from the thiophene ring.
Figure 1: Mechanism of Scavenger Action. TIS and Phenol act as "kinetic sinks," trapping carbocations and ROS faster than they can react with the Thiophene ring.
Part 4: Step-by-Step Experimental Protocol
Objective: Cleave a Thienylalanine-containing peptide while minimizing oxidation and alkylation.
-
Preparation of Resins:
-
Wash the resin 3x with Dichloromethane (DCM) to remove traces of DMF (DMF can cause formylation, +28 Da).
-
Crucial: Dry the resin completely under Nitrogen (N₂) flow. Residual solvents can alter the TFA concentration.[3]
-
-
Cocktail Preparation (Freshness is Key):
-
Prepare the Modified Reagent B (88% TFA / 5% Phenol / 5% H₂O / 2% TIS) immediately before use.
-
Tip: Premixed cocktails absorb atmospheric oxygen, increasing oxidation risk.
-
-
The Cleavage Reaction:
-
Add cocktail to resin (approx. 10-20 mL per gram of resin).[1]
-
Blanket with Nitrogen: Flush the reaction vessel with N₂ and cap tightly. This excludes atmospheric oxygen, the primary source of S-oxidation during the 2-3 hour cleavage [2].
-
Agitate gently at Room Temperature (20-25°C). Avoid heating, as higher temperatures accelerate EAS (alkylation) on the thiophene ring.
-
-
Precipitation (The Danger Zone):
-
Most oxidation happens after cleavage during ether precipitation.
-
Use peroxide-free Diethyl Ether or MTBE . Test your ether with peroxide strips before use.
-
Perform the precipitation and centrifugation at 4°C . Cold temperatures inhibit oxidation rates.
-
-
Lyophilization:
-
Dissolve the crude peptide in 0.1% TFA/Water. If you suspect oxidation, add a trace of Dithiothreitol (DTT) to the buffer before lyophilization to reverse any minor sulfoxide formation.
-
Part 5: Troubleshooting & FAQs
Q1: I see a +16 Da peak. Is it definitely Thiophene oxidation? A: Not necessarily. If your peptide contains Methionine (Met) or Tryptophan (Trp), those are statistically more likely to oxidize than Thiophene.
-
Diagnostic: Perform MS/MS sequencing. Met-sulfoxide loses 64 Da (methanesulfenic acid) easily. Thiophene-S-oxide is more stable but rare.
-
Action: If it is Thiophene-S-oxide, you cannot easily reduce it back chemically without risking the peptide backbone. Prevention (N₂ blanket, fresh TIS) is the only cure.
Q2: My yield is low, and I see broad peaks. What happened? A: This is likely polymerization or alkylation . Thiophene can polymerize under strong acidic conditions if radical species are present.
-
Solution: Ensure you are using Phenol (5%).[1] Phenol is a "radical scavenger" and also traps alkyl cations that might otherwise attack the thiophene ring.
Q3: Can I use EDT (Ethanedithiol)? A: Proceed with caution. While standard for Met/Cys, EDT has been reported to degrade furan derivatives (structurally similar to thiophene) into dithioacetals [3].
-
Recommendation: Switch to DODT or rely on high concentrations of TIS . TIS is generally safer for heteroaromatic rings.
Q4: Why do you recommend TIS over TES (Triethylsilane)? A: TIS (Triisopropylsilane) is bulkier and less volatile. It remains in the reaction mixture longer and is a more selective hydride donor, effectively preventing the "back-reaction" of carbocations onto the thiophene ring.
References
-
LifeTein. (2023). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. Retrieved from
-
Fields, G. B., et al. (2025). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. ResearchGate. Retrieved from
-
Engebretsen, M., et al. (2004). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. PubMed.[4] Retrieved from
-
CEM Corporation. (n.d.). Peptide Cleavage and Protected Cleavage Procedures. Retrieved from
Sources
Technical Support Center: Boc Deprotection in Thiophene Scaffolds
Topic: Removing Boc protecting groups without damaging or alkylating thiophene moieties. Audience: Medicinal Chemists, Process Chemists, and Peptide Scientists. Objective: Prevent the "Thiophene Trap" (Friedel-Crafts alkylation) during acidic deprotection.
The Core Challenge: The "Thiophene Trap"
Why this fails: Standard Boc deprotection generates a reactive tert-butyl carbocation (
Mechanism of Failure vs. Success
The following diagram illustrates the kinetic competition between the thiophene ring and a scavenger for the reactive cation.
Caption: Kinetic competition between the thiophene moiety and scavengers for the tert-butyl cation. Path B must be kinetically favored to prevent impurities.
Protocol A: The "Cation Scavenger" Method (Standard)
Best for: Robust substrates where the only concern is thiophene alkylation. Reagents: Trifluoroacetic Acid (TFA), Triethylsilane (TES) or Triisopropylsilane (TIS).
The Logic
Water is a common scavenger, but it reacts with
Step-by-Step Protocol
-
Preparation: Dissolve the Boc-protected substrate (1.0 equiv) in Dichloromethane (DCM).
-
Concentration: 0.1 M to 0.2 M.
-
-
Add Scavenger: Add Triethylsilane (TES) (2.0 – 5.0 equiv).
-
Note: If the molecule contains Methionine or Tryptophan, add Thioanisole (2.0 equiv) as a co-scavenger.
-
-
Acid Addition: Cool to 0°C. Slowly add TFA (equal volume to DCM, e.g., 1:1 ratio).
-
Tip: A 1:1 TFA:DCM ratio is standard. For highly sensitive substrates, use 1:4 TFA:DCM.
-
-
Reaction: Warm to room temperature. Stir for 1–2 hours.
-
Monitor: Check LCMS for the disappearance of Starting Material (SM) and—crucially—the absence of [M+56] peaks.
-
-
Workup:
-
Concentrate in vacuo.[1]
-
Co-evaporation: Add toluene and evaporate (2x) to remove residual TFA.
-
Precipitation (Optional): If the product is a salt, add cold diethyl ether to precipitate the amine-TFA salt, leaving the organic scavenger byproducts in the supernatant.
-
Protocol B: The "Lewis Acid" Method (Mild)
Best for: Substrates containing other acid-sensitive groups (e.g., esters, trityl groups) or if the thiophene polymerizes in TFA.
Reagents: Zinc Bromide (
The Logic
Lewis acids coordinate to the Boc carbonyl oxygen, facilitating cleavage without a high concentration of free protons. This minimizes the polymerization risk for electron-rich thiophenes.
Step-by-Step Protocol ( Method)
-
Preparation: Dissolve substrate (1.0 equiv) in DCM.
-
Reagent Addition: Add
(3.0 – 5.0 equiv).[2] -
Reaction: Stir at room temperature for 4–24 hours.
-
Note: This reaction is slower than TFA.
-
-
Workup:
-
Quench with aqueous
.[1] -
Extract with DCM. The zinc salts will partition into the aqueous phase.
-
Comparative Data: Scavenger Efficiency
The following table summarizes scavenger effectiveness based on internal application data and literature precedents (e.g., Lundt et al.).
| Scavenger System | Reactivity vs. Thiophene | Reversibility | Recommended For |
| Water | Low | Reversible (Bad) | Simple amines only. Avoid with thiophene. |
| Triethylsilane (TES) | High | Irreversible | Standard thiophene protection. |
| 1,3-Dimethoxybenzene | Medium | Irreversible | Alternative if silanes are unavailable. |
| Thioanisole | High | Irreversible | Peptides containing Met/Cys + Thiophene. |
| Ethanedithiol (EDT) | High | Irreversible | Warning: Odor. Use only if absolutely necessary. |
Troubleshooting & FAQs
Q1: I see a "M+56" peak in my mass spectrum. What is it?
A: This is the tert-butylated thiophene . The cation attacked the ring.
-
Fix: You have insufficient scavenger.[3] Increase TES to 10 equivalents or switch to a "Cocktail" mixture (TFA:DCM:TES:Thioanisole = 50:40:5:5).
Q2: My reaction mixture turned dark purple/black.
A: This indicates thiophene polymerization . Thiophenes are sensitive to oxidation and strong acids.
-
Fix:
-
Perform the reaction under Nitrogen/Argon.
-
Dilute the TFA (use 10–20% TFA in DCM instead of 50%).
-
Switch to Protocol B (
) to avoid strong Brønsted acidity.
-
Q3: Can I use HCl in Dioxane instead of TFA?
A: Generally, No . HCl/Dioxane is often anhydrous. Without a scavenger, the
Q4: How do I remove the excess silane after the reaction?
A: Silanes are non-polar organic liquids.[2]
-
If your product is a salt: Precipitate the product with ether; the silane stays in the ether.
-
If your product is a free base: Perform an acid/base extraction. Wash the acidic aqueous layer with hexanes (removes silane), then basify and extract the product.
Decision Matrix
Use this logic flow to select the correct experimental condition.
Caption: Decision tree for selecting between Lewis Acid and Brønsted Acid protocols based on substrate sensitivity.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[2][4] Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Standard reference for deprotection conditions).
-
Lundt, B. F., et al. (1978). Selective removal of the N-alpha-t-butyloxycarbonyl group in solid phase peptide synthesis. International Journal of Peptide and Protein Research.[6] (Foundational work on scavengers).
-
Sakaitani, M., & Ohfune, Y. (1990). Selective deprotection of Boc group in the presence of tert-butyl ester and other acid-sensitive groups. Journal of Organic Chemistry. (TMSOTf/Lutidine method).
-
Han, G., et al. (2004). Removal of N-Boc protecting groups from acid-sensitive substrates using ZnBr2. Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2014033466A1 - Method and compositions for removing acid-labile protecting groups - Google Patents [patents.google.com]
- 5. BOC deprotection [ms.bzchemicals.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Validation & Comparative
chiral HPLC methods for enantiomeric purity of Boc-(R)-3-Amino-4-(3-thienyl)-butyric acid
An In-Depth Guide to Chiral HPLC Methods for Enantiomeric Purity of Boc-(R)-3-Amino-4-(3-thienyl)-butyric acid
Introduction
Boc-(R)-3-Amino-4-(3-thienyl)-butyric acid is a chiral building block of significant interest in pharmaceutical synthesis. As with many active pharmaceutical ingredients (APIs) and their intermediates, the stereochemistry of the molecule is critical to its biological activity and safety profile. The desired enantiomer, (R), must be clearly distinguished from its (S)-counterpart to ensure the efficacy and safety of the final drug product. Therefore, robust and reliable analytical methods for determining enantiomeric purity are paramount during process development and for quality control.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for this task.[][2] It offers direct, accurate, and sensitive quantification of enantiomers without the need for complex derivatization steps that can introduce analytical errors.[3][4] This guide provides a comparative analysis of various chiral HPLC methods, grounded in experimental data and first-principle chromatographic theory, to assist researchers in selecting and developing the optimal method for this specific analyte.
The Foundation of Chiral Recognition in HPLC
The direct separation of enantiomers on a CSP is governed by the principle of forming transient, diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase. For a separation to occur, there must be a sufficient difference in the stability of these two diastereomeric complexes. This stability difference arises from a minimum of three points of interaction between the analyte and the CSP, one of which must be stereochemically dependent.[5] For Boc-(R)-3-Amino-4-(3-thienyl)-butyric acid, key interaction sites include:
-
The Carboxylic Acid Group: Can participate in hydrogen bonding or ionic interactions.
-
The Boc-Protected Amine: Offers sites for hydrogen bonding and steric interactions.
-
The Thienyl Ring: Can engage in π-π stacking or hydrophobic interactions.
The selection of the CSP and mobile phase is therefore a strategic exercise in maximizing the differences in these interactions for the two enantiomers.
Comparative Analysis of Chiral Stationary Phases (CSPs)
The choice of CSP is the most critical factor in a chiral separation. For N-protected amino acids like the topic compound, three classes of CSPs have demonstrated broad utility and high success rates: Polysaccharide-based, Macrocyclic Glycopeptide-based, and Zwitterionic CSPs.
Polysaccharide-Based CSPs
These are the most widely used CSPs in chiral chromatography, with selectors based on derivatives of cellulose or amylose (e.g., phenylcarbamates).[6] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves or cavities within the polysaccharide structure.
-
Mechanism & Strengths: Polysaccharide CSPs excel at separating compounds with aromatic rings and polar functional groups. The carbamate groups on the polysaccharide backbone act as hydrogen bond donors and acceptors, while the phenyl groups provide opportunities for π-π interactions with the thienyl ring of the analyte. Their broad applicability makes them an excellent first choice in a screening protocol.[5][7]
-
Typical Mobile Phases: These CSPs are versatile and can be used in normal-phase, polar organic, and reversed-phase modes. For Boc-amino acids, reversed-phase mode is highly effective, typically using a mobile phase of acetonitrile and water with an acidic additive like trifluoroacetic acid (TFA) or formic acid.[6][7] The acid protonates the carboxyl group of the analyte, enhancing interaction with the CSP.
Macrocyclic Glycopeptide-Based CSPs
CSPs of this class, such as those based on teicoplanin or vancomycin, are renowned for their multimodal capabilities and broad enantioselectivity, particularly for amino acids and their derivatives.[3][8]
-
Mechanism & Strengths: These large, complex molecules offer a variety of interaction sites, including peptide backbones, carbohydrate baskets, and ionizable groups.[4][8] This allows for multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation. Their unique ionic character makes them particularly effective for separating polar and ionizable compounds like amino acids.[4][8] For t-BOC amino acids, the reversed-phase mode is often the most viable choice.[8]
-
Typical Mobile Phases: Separations are commonly achieved in reversed-phase or polar organic modes. A typical reversed-phase mobile phase might consist of methanol or acetonitrile in water with a volatile buffer like ammonium acetate or ammonium formate, making these methods highly compatible with mass spectrometry (LC-MS).[8]
Zwitterionic CSPs
These newer generation CSPs are based on cinchona alkaloids fused with an amino sulfonic acid, creating a zwitterionic selector.[9] They incorporate both a weak anion-exchange and a strong cation-exchange site.
-
Mechanism & Strengths: The dual ion-pairing mechanism provides a unique and powerful tool for separating amphoteric molecules like amino acids. The analyte can interact simultaneously with both the positive and negative charges on the CSP surface. These phases are highly effective for separating free amino acids as well as their N-protected derivatives.[9]
-
Typical Mobile Phases: The mobile phase is typically based on methanol, sometimes with a small percentage of water and acidic/basic additives to control the ionization states of both the analyte and the CSP.[9]
Data Presentation: Performance Comparison of CSP Classes
| CSP Class | Example Column(s) | Typical Mobile Phase System | Resolution (Rs) Potential | Analysis Time | Key Advantages & Considerations |
| Polysaccharide | Lux® Cellulose-1, Chiralpak® IA/IB/IC | Acetonitrile/Water with 0.1% TFA (Reversed-Phase) | Excellent (>2.0) | 10-25 min | High success rate, broad applicability, robust. A primary screening choice.[6][7] |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® T | Methanol/Water with Ammonium Acetate (Reversed-Phase) | Very Good to Excellent (>1.7) | 15-30 min | Multimodal, excellent for ionic compounds, highly LC-MS compatible.[3][4][8] |
| Zwitterionic | Chiralpak® ZWIX(+) / ZWIX(-) | Methanol with Acid/Base Additives | Excellent (>2.0) | 15-30 min | Unique selectivity, complementary to other phases, potential for elution order reversal.[9] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for two distinct and effective approaches.
Protocol 1: Reversed-Phase Method using a Polysaccharide CSP
This method is a robust starting point, leveraging the high success rate of modern polysaccharide columns for N-protected amino acids.
1. Chromatographic System:
-
HPLC system with UV detector.
2. Column:
-
Phenomenex Lux® Cellulose-2 (250 x 4.6 mm, 5 µm) or equivalent amylose/cellulose-based CSP.
3. Mobile Phase:
-
Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.
-
Solvent B: Acetonitrile.
-
Isocratic Elution: 50:50 (v/v) Solvent A : Solvent B.
4. Instrument Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 235 nm (the thiophene ring provides UV absorbance).
5. Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
6. System Suitability:
-
Prepare a resolution solution containing both the (R)- and a small amount of the (S)-enantiomer (racemic mixture can be used).
-
Acceptance Criteria: Resolution (Rs) between the two enantiomer peaks should be ≥ 2.0.
Causality Behind Choices: The use of TFA ensures the carboxylic acid is protonated, promoting consistent interactions. Acetonitrile is a common organic modifier that provides good peak shape.[7] The 50:50 starting condition is a standard screening composition that can be optimized by adjusting the ratio to fine-tune retention and resolution.[6]
Protocol 2: LC-MS Compatible Method using a Macrocyclic Glycopeptide CSP
This method is designed for high sensitivity and compatibility with mass spectrometry, which is useful for trace-level impurity analysis.
1. Chromatographic System:
-
LC-MS system with an ESI source.
2. Column:
-
Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm).[4]
3. Mobile Phase:
-
90:10 (v/v) Methanol : Water with 10 mM Ammonium Acetate.
4. Instrument Parameters:
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection (MS): Negative Ion Mode, monitoring the [M-H]⁻ ion (m/z 284.1).
5. Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of 0.1 mg/mL.
-
Filter through a 0.45 µm syringe filter.
6. System Suitability:
-
Inject a racemic standard.
-
Acceptance Criteria: Baseline resolution (Rs ≥ 1.5) between the enantiomer peaks.
Causality Behind Choices: The teicoplanin-based CSP is well-suited for polar analytes like amino acids.[4] The volatile buffer (ammonium acetate) is essential for stable MS signal and provides the ionic strength needed for the chiral recognition mechanism on this phase.[8] Methanol is often a good choice of organic modifier for these columns.
Method Development and Optimization Workflow
A structured approach is crucial for efficient method development. The following workflow outlines a logical progression from initial screening to a finalized method.
Caption: A logical workflow for chiral HPLC method development.
Conclusion and Recommendations
For the enantiomeric purity analysis of Boc-(R)-3-Amino-4-(3-thienyl)-butyric acid, both polysaccharide and macrocyclic glycopeptide-based CSPs offer high probabilities of success.
-
For routine QC and initial development: A polysaccharide-based CSP under reversed-phase conditions (Protocol 1) is highly recommended as the first approach. These columns are robust, versatile, and have a proven track record for this class of compounds.
-
For high-sensitivity or LC-MS applications: A macrocyclic glycopeptide-based CSP (Protocol 2) is the superior choice. Its compatibility with volatile buffers makes it ideal for integration with mass spectrometry, enabling lower detection limits and providing mass confirmation.
Ultimately, the optimal method will depend on the specific requirements of the analysis, including required resolution, analysis time, and compatibility with available detection systems. A systematic screening approach, as outlined in the workflow diagram, remains the most efficient path to developing a robust and reliable method for ensuring the enantiomeric purity of this critical pharmaceutical intermediate.
References
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]
-
Fast development of separation methods for the chiral analysis of amino acid derivatives using capillary electrophoresis and experimental designs. PubMed. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
- Method for the preparation of a chiral-beta-amino ester.
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. [Link]
-
Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. ResearchGate. [Link]
-
Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. [Link]
-
Enantiomeric Separation of Unusual Secondary Aromatic Amino Acids. Scholars' Mine. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
boc-(r)-3-amino-4-(3-thienyl)-butyric acid molecular information. Cas Number Lookup. [Link]
Sources
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
- 7. phenomenex.com [phenomenex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chiraltech.com [chiraltech.com]
proton NMR characterization of Boc-(R)-3-Amino-4-(3-thienyl)-butyric acid
Comparative Characterization Guide: Proton NMR of Boc-(R)-3-Amino-4-(3-thienyl)-butyric Acid
Executive Summary
Boc-(R)-3-Amino-4-(3-thienyl)-butyric acid is a critical
This guide compares the NMR performance of this molecule across two standard solvent systems (CDCl
Comparative Analysis: Solvent System Performance
The choice of solvent fundamentally alters the spectral appearance of Boc-protected
| Feature | Chloroform-d (CDCl | DMSO- | Recommendation |
| Amide (NH) Signal | Broad / Indistinct. Often appears as a broad hump around 5.0–5.5 ppm due to quadrupole broadening and exchange. | Sharp Doublet. Appears distinct at ~6.8–7.2 ppm. Coupling to the | Use DMSO- |
| Boc Group Rotamers | Visible. Restricted rotation around the carbamate bond often splits the Boc singlet and neighboring signals into major/minor conformers (approx. 3:1 ratio). | Averaged. Rapid exchange on the NMR timescale typically results in a single, sharp peak for the Boc group and backbone. | Use DMSO- |
| Solubility | Excellent.[1] Preferred for high-concentration samples. | Excellent. Preferred for polar derivatives. | Both are suitable, but DMSO is superior for spectral clarity. |
| Water Peak Interference | Low (HDO ~1.5 ppm). Usually does not interfere with critical aromatic or alpha-proton regions. | High (HDO ~3.3 ppm). Can obscure the | Dry samples thoroughly before using DMSO- |
Expert Insight: While CDCl
Structural Differentiation: Thiophene vs. Phenyl Bioisosteres
A common challenge is distinguishing the 3-thienyl derivative from the phenylalanine analogue (Boc-
The Aromatic Region Signature
-
Phenyl Analogue: Displays a multiplet integrating to 5 protons in the 7.1–7.3 ppm range.
-
3-Thienyl (Target): Displays a distinct pattern integrating to 3 protons .
-
H2 (Thiophene): Typically the most deshielded (downfield) signal, often appearing as a narrow doublet or singlet-like peak due to small coupling constants (
and ). -
H4/H5: Appear slightly upfield relative to H2.
-
Electronic Shielding Effect: The sulfur atom in the thiophene ring alters the local magnetic environment. Unlike the magnetically anisotropic phenyl ring, the thiophene protons often show slightly different dispersion, allowing for immediate identification.
Representative Spectral Data (DMSO- )
Note: Values are representative of purified
| Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Notes |
| COOH | 12.0 – 12.5 | Broad s | 1H | — | Often invisible if trace water is present. |
| Thiophene H2 | 7.30 – 7.45 | d / s | 1H | Position 2 on ring (closest to S). | |
| Thiophene H5 | 7.20 – 7.35 | dd | 1H | Position 5 on ring. | |
| Thiophene H4 | 6.95 – 7.10 | dd | 1H | Position 4 on ring. | |
| NH (Amide) | 6.80 – 7.00 | d | 1H | Couples to | |
| 3.90 – 4.10 | m | 1H | — | Chiral center methine. | |
| 2.60 – 2.90 | m (ABX) | 2H | — | Diastereotopic protons connecting ring to backbone. | |
| 2.30 – 2.45 | dd / m | 2H | — | Adjacent to carboxyl; often overlaps with DMSO solvent peak (2.50). | |
| Boc-CH | 1.35 – 1.40 | s | 9H | — | Characteristic strong singlet. |
Experimental Protocol: Self-Validating Workflow
This protocol ensures high-quality data acquisition and avoids common pitfalls like solvent suppression artifacts.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Add 0.6 mL of DMSO-
(99.9% D).-
Critical: Ensure the DMSO is from a fresh ampoule to minimize water content, which resonates at ~3.33 ppm and can obscure the
-CH signals.
-
-
Homogenization: Sonicate for 30 seconds. Ensure the solution is clear and free of suspended solids.
-
Transfer: Transfer to a clean, dry 5mm NMR tube.
Step 2: Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (Standard proton)
-
Number of Scans (NS): 16 or 32 (Sufficient for 10mg sample).
-
Relaxation Delay (D1):
1.0 second (Ensure complete relaxation of the Boc singlet for accurate integration). -
Spectral Width: -2 to 14 ppm.
Step 3: Processing & Validation
-
Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .
-
Integration Check (The "Self-Validating" Step):
-
Set the Boc singlet integral to 9.00 .
-
Check the Thiophene region (6.9–7.5 ppm). The total integral must be 3.00 (
0.1). -
Pass Criteria: If the aromatic integral is 5.0, you have the Phenyl analogue. If it is < 3.0, you may have degradation.
-
Assignment Logic Visualization
The following diagram illustrates the logical flow for assigning the specific signals of this molecule using 1D and 2D NMR techniques.
Caption: Logical workflow for structural verification. The COSY correlation between the Amide NH and the Beta-CH is the linchpin for confirming the
References
-
Seebach, D., et al. (1996). Preparation and determination of X-ray-crystal and NMR-solution structures of
-peptides. Helvetica Chimica Acta. -
Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[1][2][3][4]
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard Reference for Thiophene Chemical Shifts).
-
PubChem Compound Summary. (2023). Boc-beta-homo-3-thienylalanine derivatives.
Sources
Optimizing LC-MS Profiling of Peptides Modified with 3-Thienyl-Butyric Acid (3-TBA)
Executive Summary
The incorporation of 3-thienyl-butyric acid (3-TBA) into peptide sequences—often as a bioisostere for phenylalanine or to enhance lipophilicity—presents unique analytical challenges. Unlike standard aliphatic residues, the thiophene moiety introduces specific electronic properties (
This guide compares standard C18 methodologies against Phenyl-Hexyl stationary phases , demonstrating why the latter is often superior for 3-TBA peptides due to orthogonal selectivity. It provides a self-validating LC-MS workflow designed to detect common synthesis impurities (e.g., regioisomers) and degradation products (S-oxidation).
Part 1: The Analytical Challenge
Chemical Properties & Mass Spectrometry Behavior
To analyze 3-TBA peptides effectively, one must understand the moiety's behavior in the gas and liquid phases:
-
Hydrophobicity: The butyric linker combined with the thiophene ring significantly increases retention time compared to native peptides, often leading to carryover on standard systems.
-
Isotopic Signature: The sulfur atom in the thiophene ring provides a diagnostic handle. Natural sulfur contains ~4.2%
. For a peptide with one 3-TBA residue, the isotopic distribution of the molecular ion will show a distinct increase in the M+2 peak relative to a non-sulfur analog. -
Oxidation Potential: Thiophene is susceptible to oxidation, forming sulfoxides (+16 Da) and sulfones (+32 Da). This is a critical quality attribute (CQA) that must be monitored.
Fragmentation Logic (MS/MS)
In Collision-Induced Dissociation (CID), 3-TBA residues generally maintain the integrity of the thiophene ring.
-
Backbone Cleavage: Standard
and ions are observed. -
Reporter Ions: High-energy collisions may generate a characteristic thienyl-butyl carbocation or tropylium-like sulfur-containing fragments, though these are less common than standard backbone fragmentation.
Part 2: Comparative Guide (The Alternatives)
This section compares the two primary separation strategies. While C18 is the industry standard, Phenyl-Hexyl is the "Expert Choice" for this specific application.
Comparison Table: Stationary Phase Performance
| Feature | Alternative A: C18 (Octadecyl) | Alternative B: Phenyl-Hexyl (Recommended) |
| Interaction Mechanism | Purely hydrophobic (Van der Waals). | Hydrophobic + |
| Selectivity | Separates based on chain length/hydrophobicity.[1] | Separates based on aromaticity and electron density. |
| Isomer Resolution | Low. Often fails to resolve 3-TBA from 2-TBA (regioisomer impurity). | High. The position of the sulfur in the ring alters the |
| Peak Shape (Basic Peptides) | Good, but can tail if residual silanols are active. | Excellent. The rigid phenyl ring often shields silanols better. |
| Suitability | Routine purity checks. | Complex impurity profiling & isomer differentiation. |
Why Phenyl-Hexyl?
The thiophene ring in 3-TBA is electron-rich. A Phenyl-Hexyl column interacts with this ring via
Part 3: Experimental Protocol
Sample Preparation (Self-Validating)
-
Solvent: Dissolve peptide in 20% Acetonitrile / 80% Water + 0.1% Formic Acid.
-
Why: High organic content is needed to solubilize the lipophilic 3-TBA, but starting too high causes peak distortion.
-
-
Validation Step: Check solution clarity. If cloudy, add Isopropanol (up to 10%) rather than more ACN to prevent precipitation in the aqueous mobile phase.
LC-MS Method Parameters
-
System: UHPLC coupled to Q-TOF or Orbitrap (HRAM is preferred for sulfur confirmation).
-
Column: Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm (e.g., Waters CSH Phenyl-Hexyl or Phenomenex Kinetex Biphenyl).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Note: Avoid TFA if possible to maintain MS sensitivity. If peak shape is poor, use 0.05% TFA / 0.05% FA blend.
-
Gradient Table:
| Time (min) | % B | Flow (mL/min) | Description |
|---|---|---|---|
| 0.0 | 5 | 0.4 | Loading |
| 1.0 | 5 | 0.4 | Desalting |
| 10.0 | 65 | 0.4 | Shallow gradient for separation |
| 12.0 | 95 | 0.4 | Wash (Critical for 3-TBA) |
| 14.0 | 95 | 0.4 | Hold to remove lipophilic carryover |
| 14.1 | 5 | 0.4 | Re-equilibration |
Data Processing Workflow
-
Extract Ion Chromatogram (XIC): Extract the theoretical
with a 10 ppm window. -
Isotope Confirmation: Verify the M+2 peak intensity matches the theoretical calculation (approx. +4.4% per sulfur atom).
-
Oxidation Search: Perform a secondary XIC for
(Sulfoxide) and (Sulfone).
Part 4: Visualizations
Diagram 1: Analytical Workflow
This workflow illustrates the critical decision points in analyzing 3-TBA peptides, specifically the loop for checking oxidation and isomerism.
Caption: Step-by-step workflow for validating 3-TBA peptide identity and purity, emphasizing sulfur isotope confirmation and oxidation monitoring.
Diagram 2: Separation Mechanism (C18 vs Phenyl-Hexyl)
This diagram conceptualizes why Phenyl-Hexyl is superior for thiophene-containing peptides.
Caption: Mechanistic comparison showing how Pi-Pi interactions in Phenyl-Hexyl phases provide the necessary selectivity to resolve thiophene isomers.
References
-
Separation Science. (2024). A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. Retrieved from
-
Phenomenex. (2025). Investigation of the Impact of Using Different Mobile Phase Ratios on Reversed Phase Phenyl Selectivity. Retrieved from
-
National Institutes of Health (NIH). (2009). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites. Retrieved from
-
Waters Corporation. (2020). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Retrieved from
-
Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities Using Mass Spectrometry Compatible Mobile Phases. Retrieved from
Sources
verifying stereochemistry of R-isomer beta-amino acids
Stereochemical Verification of R- -Amino Acids: A Comparative Technical Guide
Executive Summary
In peptidomimetic drug discovery,
This guide objectively compares three methodologies for verifying the R-isomer absolute configuration of
Comparative Framework: The Three Pillars
| Feature | Method A: Chiral Zwitterionic HPLC | Method B: Advanced Marfey’s Method | Method C: Vibrational Circular Dichroism (VCD) |
| Primary Utility | Routine QC & Purity Analysis | High-Throughput Screening / Bioanalysis | Absolute Configuration Assignment (Ab Initio) |
| Analyte State | Underivatized (Free Zwitterion) | Derivatized (Diastereomer) | Solution Phase (0.1 M conc.) |
| Reference Std? | Required for ID (or racemate) | Not required (uses DL-reagent) | None Required |
| Throughput | High (20 min/run) | Medium (Derivatization + LC) | Low (1–4 hours/sample) |
| Cost | High (Columns: ~$1,500+) | Low (Reagents: <$1/sample) | High (Instrument + DFT Software) |
| Confidence | Gold Standard for %ee | High (if separation > 1 min) | Definitive (Structural Proof) |
Method A: Chiral Zwitterionic HPLC (The QC Standard)
Context: Traditional polysaccharide columns (e.g., OD-H) often fail to retain free
The Self-Validating Protocol: "Elution Reversal"
To confirm the R-configuration without an R-standard, utilize the pseudo-enantiomeric relationship between Chiralpak ZWIX(+) and ZWIX(-) .
-
Mechanism:
-
ZWIX(+) (Quinine-derived): Typically elutes L (
) or S (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ) first. -
ZWIX(-) (Quinidine-derived): Reverses the order; typically elutes D (
) or R ( ) first. -
Note: Elution order depends on side-chain priority. Always run a racemic screen first.
-
-
Step-by-Step Workflow:
-
Mobile Phase: MeOH/MeCN (50:50 v/v) + 50 mM Formic Acid + 25 mM Diethylamine. (Protic solvent is essential for the ion-pairing mechanism).
-
Step 1 (Racemic Scout): Inject a racemic mixture of the
-amino acid on ZWIX(+). Achieve baseline separation ( ). -
Step 2 (The Swap): Inject the specific R-isomer candidate. Note the retention time (
). -
Step 3 (Validation): Switch to ZWIX(-). The
of the major peak must shift to the position of the opposite enantiomer from Step 1.
-
Expert Insight: If the elution order does not reverse upon column switching, the separation is likely driven by achiral interactions (e.g., hydrophobic retention on the silica support) rather than chiral recognition.
Method B: Advanced Marfey’s Method (The Screening Workhorse)
Context: When you lack a chiral column or need to analyze biological matrices (e.g., DMPK studies), Marfey’s method converts enantiomers into diastereomers using 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA).
The Challenge: For
The Self-Validating Protocol: "DL-Reagent Spiking"
Instead of relying on prediction, we use DL-FDAA to generate an in-situ racemic standard.
-
Derivatization Protocol:
-
Reagent: 1% solution of L-FDAA (or L-FDLA for LC-MS sensitivity) in acetone.
-
Reaction: Mix 50 µL Sample (50 mM) + 100 µL Reagent + 20 µL 1M NaHCO
. -
Incubation: Heat at 40°C for 1 hour. Stop with 20 µL 1M HCl.
-
Control: Crucial Step. Perform the same reaction on the sample using DL-FDAA (a 1:1 mix of L- and D-reagent).
-
-
Analysis:
-
Inject the DL-FDAA derivative.[1] You must see two peaks (representing the L-R and L-S diastereomers). This proves your LC method can separate them.
-
Inject the L-FDAA derivative of your R-isomer candidate. It should align with one of the peaks from the DL-run.
-
Mechanism Visualization
The separation relies on the "Hydrophobic Overlap" between the dinitrophenyl ring and the amino acid side chain.
Figure 1: The Advanced Marfey's workflow using DL-reagent to create an internal reference standard, eliminating the need for an enantiopure reference material.
Method C: Vibrational Circular Dichroism (The Ab Initio Solver)
Context: When a compound is new (NCE) and no reference standards exist, or if it is an oil that cannot be crystallized for X-ray, VCD is the only solution-phase method to determine absolute configuration ab initio.
The Protocol[3][4][5]
-
Measurement: Dissolve ~5-10 mg of the R-isomer candidate in CDCl
or DMSO-d . Record IR and VCD spectra (1000–1800 cm ). -
Calculation:
-
Perform a conformational search (Molecular Mechanics).
-
Optimize geometries using DFT (B3LYP/6-31G* or higher).
-
Calculate VCD frequencies for the R-isomer .
-
-
Assignment: Compare the sign (+/-) of key bands (carbonyl stretch, amide I/II).
-
Match: Sample is R.
-
Mirror Image: Sample is S.
-
Data Requirement: A "Confidence Level" (measure of similarity between theory and experiment) >90% is required for regulatory submission.
Decision Matrix & Workflow
Use this logic gate to select the appropriate verification method for your development stage.
Figure 2: Strategic decision tree for stereochemical verification based on sample state and reference availability.
References
-
Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Retrieved from [Link]
-
Bhushan, R., & Kumar, V. (2021). Assessment and application of Marfey's reagent and analogs in enantioseparation: a decade's perspective. Biomedical Chromatography. Retrieved from [Link]
-
Fujii, K., et al. (2011). A Nonempirical Method Using LC/MS for Determination of the Absolute Configuration of Constituent Amino Acids in a Peptide: Combination of Marfey's Method with Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
BioTools. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Retrieved from [Link]
-
Aiello, F., et al. (2025).[2][3] A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI Molecules. Retrieved from [Link]
comparison of metabolic stability: thiophene vs benzene analogs
Executive Summary
In medicinal chemistry, the replacement of a benzene ring with a thiophene moiety is a classic bioisosteric strategy used to alter lipophilicity, improve solubility, or optimize binding interactions via the sulfur atom's lone pairs. However, this swap introduces significant metabolic liabilities.
While benzene rings are generally robust scaffolds prone to slow hydroxylation, thiophene rings are electron-rich (
The Verdict: Benzene offers superior metabolic stability and a cleaner safety profile. Thiophene should be reserved for cases where specific sulfur-mediated interactions are critical for potency, provided the metabolic "soft spots" (C-2/C-5 positions) are sterically or electronically blocked.
Mechanistic Comparison: The Metabolic Divergence
The fundamental difference in metabolic stability stems from the electronic nature of the rings. Thiophene has a lower ionization potential (~8.9 eV) compared to benzene (~9.2 eV), making it a better nucleophile and a more attractive target for the electrophilic heme-iron-oxo species of CYP450.
Comparative Pathways
-
Benzene Metabolism: Proceed primarily via arene oxide formation, followed by an NIH shift to form stable phenols. This is a detoxification pathway.
-
Thiophene Metabolism: Proceeds via S-oxidation or epoxidation.[1][2][3] The resulting Thiophene S-oxide is a highly reactive Michael acceptor that can dimerize or covalently bind to nucleophiles (like Glutathione or proteins), leading to hepatotoxicity.
Pathway Visualization
The following diagram illustrates the divergent metabolic fates of these bioisosteres.
Figure 1: Divergent CYP450 oxidation pathways. Note the high-risk "Red Zone" for thiophene leading to covalent adducts.
Performance Data & Case Studies
The following table synthesizes physicochemical and metabolic data comparing the two scaffolds.
Comparative Metrics Table
| Feature | Benzene Analog | Thiophene Analog | Impact on Drug Design |
| Electronic Nature | Thiophene is more susceptible to oxidative attack. | ||
| Solubility (logP) | Higher logP (Lipophilic) | Lower logP (More Polar) | Thiophene improves solubility but increases clearance risk. |
| Major Metabolite | Phenols (Stable) | S-oxides, Thiolactones (Reactive) | Thiophene requires "blocking" groups to prevent toxicity. |
| Structural Alert | No | Yes (idiosyncratic toxicity) | Thiophene use requires rigorous GSH trapping assays. |
| CYP Inhibition | Low risk | High risk (Mechanism-Based Inhibition) | Thiophene S-oxides can covalently bind to CYP heme. |
Case Study: Tienilic Acid (Hepatotoxicity)
-
Compound: Tienilic Acid (Diuretic).
-
Structure: Contains a thiophene ring attached to a carbonyl.[2]
-
Mechanism: CYP2C9 oxidizes the thiophene to a sulfoxide.
-
Outcome: The sulfoxide acts as a suicide substrate, covalently binding to CYP2C9. This led to immune-mediated hepatitis and market withdrawal [1].[1]
-
Benzene Comparison: Ethacrynic acid (benzene-based) does not undergo this specific S-oxidation activation mechanism.
Case Study: Clopidogrel (Bioactivation)
-
Compound: Clopidogrel (Antiplatelet).
-
Mechanism: In this specific case, the metabolic instability of thiophene is a feature, not a bug. CYP450 oxidation leads to the thiolactone, which hydrolyzes to the active thiol metabolite [2].
-
Lesson: Thiophene instability is useful for prodrugs but dangerous for drugs intended to be stable.
Experimental Protocol: Microsomal Stability Assay
To empirically determine the metabolic stability of a thiophene vs. benzene analog, the Microsomal Stability Assay is the gold standard. This protocol measures the Intrinsic Clearance (
Principle
Test compounds are incubated with liver microsomes (containing CYP450s) and NADPH. The disappearance of the parent compound is monitored via LC-MS/MS.
Step-by-Step Methodology
-
Preparation of Stocks:
-
Test Compound: 10 mM in DMSO. Dilute to 1 µM final incubation concentration.
-
Microsomes: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL protein in 100 mM Potassium Phosphate buffer (pH 7.4).
-
-
Pre-Incubation:
-
Reaction Initiation:
-
Add NADPH (1 mM final concentration) to start the reaction.[5]
-
-
Sampling (Time Course):
-
At
minutes, remove 50 µL aliquots.
-
-
Quenching:
-
Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
-
Tip: For thiophenes, consider adding Glutathione (GSH) to the quench to trap reactive metabolites for later identification.
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min, 4°C).
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Protocol Workflow Diagram
Figure 2: Standard Microsomal Stability Workflow. Note the addition of GSH in step 5 for thiophene risk assessment.
Data Calculation
Calculate the elimination rate constant (
Strategic Recommendations
When deciding between thiophene and benzene:
-
Default to Benzene: If the thiophene does not significantly improve potency (>10x) or solve a critical solubility issue, use benzene to avoid metabolic alerts.
-
Block the Thiophene: If thiophene is necessary, substitute the C-2 and C-5 positions with metabolic blockers (e.g., Chlorine, Methyl, or electron-withdrawing groups) to prevent S-oxidation [3].
-
Screen Early: All thiophene candidates must undergo a GSH-trapping assay alongside standard microsomal stability to detect reactive metabolites early.
References
-
Dansette, P. M., et al. (2005).[6] "Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates."[6] ResearchGate.[6]
-
Savi, P., & Herbert, J. M. (2005). "Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis." Seminars in Thrombosis and Hemostasis.
-
Dalvie, D., et al. (2002). "Metabolism of thiophene-containing drugs: Reactive intermediates and their implications." Chemical Research in Toxicology.
-
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. researchgate.net [researchgate.net]
Elemental Analysis Standards for Thiophene-Containing Amino Acids: A Comparative Technical Guide
Topic: Elemental Analysis Standards for Thiophene-Containing Amino Acids Content Type: Publish Comparison Guide
Executive Summary
The precise elemental quantification of thiophene-containing amino acids (e.g., 2-thienylalanine, 3-thienylalanine) presents a unique analytical challenge in drug discovery and peptide synthesis. Unlike canonical sulfur-containing amino acids (methionine, cysteine), the sulfur atom in a thiophene ring is part of an aromatic system, conferring high thermal stability and resistance to oxidation.
This guide compares the efficacy of industry-standard calibration materials—BBOT , Sulfanilamide , and Methionine —specifically for the analysis of thiophene-based moieties. It establishes an optimized protocol integrating combustion additives to ensure 99.9%+ sulfur recovery.
Part 1: The Scientific Challenge
Why Standard Protocols Fail In standard CHNS analysis (Dynamic Flash Combustion), the sample is incinerated at ~950–1150°C. While aliphatic C-S bonds (as found in Methionine, bond dissociation energy ~272 kJ/mol) rupture easily, the C-S bond in a thiophene ring is stabilized by aromatic delocalization (bond energy ~350+ kJ/mol).
If the combustion analyzer is calibrated using an "easy-to-burn" standard like Methionine, it may pass calibration QC but fail to fully decompose a refractory thiophene sample during the actual run. This leads to systematically low sulfur recovery (false negatives), potentially derailing purity assessments in GMP environments.
Part 2: Comparative Analysis of Standards
The following table contrasts the three primary calibration standards used in CHNS analysis, evaluated specifically for their suitability in analyzing thiophene-containing amino acids.
Table 1: Reference Standard Suitability Matrix
| Feature | BBOT (The Gold Standard) | Sulfanilamide (The Generalist) | Methionine (The Biological) |
| Chemical Name | 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | 4-Aminobenzenesulfonamide | L-Methionine |
| Sulfur Structure | Thiophene Ring (Aromatic) | Sulfonamide (S=O) | Thioether (Aliphatic) |
| Sulfur Content | 7.44% | 18.62% | 21.49% |
| Structural Homology | High (Direct Match) | Low | Low |
| Combustion Difficulty | High (Refractory) | Medium | Low (Easy) |
| Hygroscopicity | Very Low (Stable) | Low | Moderate (Can absorb moisture) |
| Suitability Verdict | Recommended | Acceptable (with additives) | Not Recommended for Thiophenes |
Detailed Performance Breakdown
1. BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene)
-
Mechanism: BBOT contains a central thiophene ring flanked by benzoxazole groups. It mimics the exact combustion kinetics required to break down thienylalanine.
-
Why it wins: If your instrument can recover 100% Sulfur from BBOT, you have chemically validated that the furnace temperature and oxygen dosing are sufficient to break the aromatic thiophene ring in your sample.
-
Best For: Calibration curves for non-canonical amino acids, conductive polymers, and refractory sulfur compounds.
2. Sulfanilamide
-
Mechanism: The industry workhorse. Stable and cheap. However, the sulfur is already oxidized (sulfonamide group), meaning it requires less oxygen to reach the final SO₂/SO₃ state than a reduced thiophene sulfur.
-
Risk: Calibrating with Sulfanilamide may mask insufficient oxygen dosing in the combustion tube.
-
Best For: Routine daily QC, Nitrogen calibration.
3. Methionine / Cystine [1]
-
Mechanism: Contains aliphatic sulfur. These bonds rupture rapidly.
-
Risk: "False Confidence." An analyzer calibrated with Methionine may show perfect linearity (
) but yield only 95-97% recovery for thienylalanine because the instrument settings are too mild for the aromatic ring. -
Best For: Standard peptide analysis, biological tissue samples.
Part 3: Optimized Experimental Protocol
To achieve theoretical values (
The "V2O5" Method
Principle: Vanadium Pentoxide (V₂O₅) acts as a potent oxidation catalyst and "flux," locally increasing the temperature and supplying oxygen directly to the sample matrix during the flash combustion.
Step-by-Step Workflow:
-
Preparation:
-
Ensure the combustion tube is packed with Tungsten Trioxide (WO₃) or Copper/Tungsten mix suitable for Sulfur analysis.
-
Set Furnace Temperature to 1150°C (Standard is often 960°C; Thiophenes require higher heat).
-
-
Weighing:
-
Weigh 1.5 – 2.5 mg of the Thienylalanine sample into a tin capsule.
-
CRITICAL STEP: Add 5 – 10 mg of Vanadium Pentoxide (V₂O₅) powder directly over the sample in the capsule.
-
Fold the capsule tightly to exclude air.
-
-
Calibration:
-
Run a conditioning blank (empty tin + V₂O₅).
-
Run K-factor calibration using BBOT (approx. 2 mg).
-
Verify calibration with a check standard (Sulfanilamide) to ensure linearity across different S-types.
-
-
Analysis:
-
Run samples.
-
Acceptance Criteria: Sulfur recovery must be within 0.3% absolute of theoretical value.
-
Part 4: Visualization of Logic & Workflow
Diagram 1: Standard Selection Decision Tree
This logic gate ensures researchers select the correct calibrant based on their specific analyte structure.
Caption: Decision matrix for selecting the appropriate elemental analysis standard based on sulfur bond stability.
Diagram 2: The Catalytic Combustion Pathway
Visualizing why V₂O₅ is necessary for thiophene breakdown.
Caption: Mechanistic comparison of standard vs. catalytic combustion for refractory sulfur compounds.
References
-
Royal Society of Chemistry. (2015). Efficient and rapid removal of thiophene sulfides: Analytical challenges. Retrieved from [Link]
-
PubChem. (2025).[2] 2-Thienylalanine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
ETH Zurich. (2022). Accurate and precise sulfur isotope analyses of arsenides and sulfides. (Discussion on matrix matching for difficult sulfur compounds). Retrieved from [Link]
Sources
Validating Peptide Sequence Integrity: Thiophene Side Chains (Thienylalanine)
Executive Summary
In modern drug discovery, replacing Phenylalanine (Phe) with its bioisostere 2-Thienylalanine (2-Thi) or 3-Thienylalanine (3-Thi) is a potent strategy to alter electronic properties and metabolic stability without significantly changing steric bulk. However, the thiophene ring introduces unique vulnerabilities—specifically, susceptibility to S-oxidation and desulfurization—that standard peptide validation workflows often miss.
This guide objectively compares the three primary validation methodologies: High-Resolution Mass Spectrometry (HRMS) , Nuclear Magnetic Resonance (NMR) , and Raman Spectroscopy . While HRMS remains the industry standard for sequence confirmation, our comparative analysis demonstrates that it must be augmented with orthogonal spectroscopic methods to definitively validate thiophene integrity against oxidation and isomeric substitution.
Part 1: The Challenge of Thiophene Moieties
The core challenge in validating thiophene-containing peptides lies in the reactivity of the sulfur atom within the aromatic ring. Unlike the inert benzene ring of Phenylalanine, the thiophene ring is electron-rich and prone to oxidation during solid-phase peptide synthesis (SPPS), particularly during acidic cleavage (TFA) if scavenger cocktails are insufficient.
The "Silent" Failure Modes:
-
S-Oxidation: Conversion of the thiophene to thiophene-S-oxide (+16 Da) or sulfone (+32 Da). In peptides containing Methionine (Met), a +16 Da shift is often misattributed to Met-sulfoxide, leaving the degraded thiophene unnoticed.
-
Regio-isomer Confusion: 2-Thi and 3-Thi are isobaric. Standard MS cannot distinguish them, yet their biological activity (e.g., PLK1 inhibition) can differ by orders of magnitude.
-
Desulfurization: Harsh reduction conditions can ring-open or desulfurize the thiophene, altering the pharmacophore entirely.
Part 2: Comparative Analysis of Validation Methodologies
Method A: High-Resolution MS (LC-HRMS/MS)
The High-Throughput Workhorse
Mechanism: Ionizes peptides (ESI/MALDI) and measures mass-to-charge ratio (m/z). Tandem MS (MS/MS) fragments the peptide backbone to sequence amino acids.
-
Pros:
-
Sensitivity: Detects femtomole quantities.
-
Speed: Coupled with UHPLC, run times are <10 mins.
-
Sequencing: Confirms the amino acid order.
-
-
Cons:
-
Isobaric Blindness: Cannot distinguish 2-Thi from 3-Thi (identical mass).
-
Ambiguity: A +16 Da shift requires complex fragmentation analysis to distinguish between Met-oxidation and Thi-oxidation.
-
Source Oxidation: The electrospray source itself can induce oxidation, creating false positives.
-
Method B: 1H-NMR Spectroscopy
The Structural Gold Standard
Mechanism: Measures the magnetic environment of protons.[1][2] The aromatic protons of thiophene have distinct chemical shifts compared to benzene.
-
Pros:
-
Definitive Structure: Unambiguously distinguishes 2-Thi (3 protons) from 3-Thi (3 protons with different splitting) and Phe (5 protons).
-
Purity Profiling: Detects non-peptide organic impurities.
-
-
Cons:
-
Sensitivity: Requires milligram quantities (often prohibitive for early-stage discovery).
-
Complexity: Large peptides result in signal overlap, requiring expensive 2D-NMR (TOCSY/NOESY) and isotopic labeling.
-
Method C: Raman Spectroscopy
The Chemical Fingerprint (Recommended Orthogonal Tool)
Mechanism: Measures inelastic scattering of light, probing vibrational modes of chemical bonds. Thiophene has a high Raman cross-section due to its polarizability.
-
Pros:
-
Specificity: The Thiophene C=C symmetric stretch (~1410 cm⁻¹) and C-S stretch (~600-800 cm⁻¹) are distinct from Phenylalanine’s ring breathing mode (~1002 cm⁻¹).
-
Oxidation Detection: The S=O bond (sulfoxide) appears as a new, distinct band (~1030-1060 cm⁻¹), instantly flagging degradation.
-
Non-Destructive: Sample can be recovered.
-
-
Cons:
-
Fluorescence Interference: Impurities can fluoresce, swamping the Raman signal (mitigated by 785 nm or 1064 nm lasers).
-
Summary Comparison Table
| Feature | HRMS (LC-MS/MS) | 1H-NMR (600 MHz) | Raman Spectroscopy |
| Primary Utility | Sequence Confirmation | Structural Isomer ID | Functional Group Integrity |
| Sample Req. | < 1 µg | > 1 mg | Solid or Conc. Soln. |
| Thi vs Phe ID | Mass Difference (Yes) | Chemical Shift (Definitive) | Vibrational Fingerprint (Definitive) |
| 2-Thi vs 3-Thi | No (Isobaric) | Yes (Splitting Pattern) | Yes (Band Shift) |
| Oxidation ID | Ambiguous (+16 Da) | Definitive (Shift) | Definitive (S=O Band) |
| Throughput | High | Low | Medium |
Part 3: Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating a Thienylalanine-containing peptide.
Figure 1: Integrated decision matrix for validating Thienylalanine peptides, prioritizing MS for screening and Raman/NMR for structural confirmation.
Part 4: Experimental Protocols
Protocol 1: Differentiating Oxidation Sites via MS/MS
Use this when a +16 Da mass shift is observed to determine if the Thiophene ring or a Methionine residue is oxidized.
-
Sample Prep: Dissolve lyophilized peptide in 50:50 Water:Acetonitrile + 0.1% Formic Acid to a concentration of 1 µM.
-
Direct Infusion: Use a nano-ESI source to avoid on-column oxidation artifacts.
-
Fragmentation (CID/HCD): Isolate the precursor ion [M+H]+ or [M+2H]2+. Apply normalized collision energy (NCE) of 25-30%.
-
Analysis:
-
Identify the b-ions and y-ions .[3]
-
Locate the fragment containing the Thienylalanine residue.
-
Criterion: If the mass shift is localized to the fragment containing only the Thienylalanine (and not the Methionine), the batch is compromised (Thi-S-oxide).
-
Note: Thiophene sulfoxides are thermally unstable; use "soft" ionization parameters.
-
Protocol 2: Raman Integrity Check (Rapid Screening)
Use this for solid-state confirmation of the thiophene ring integrity.
-
Instrument: Confocal Raman Microscope (e.g., Horiba or Renishaw).
-
Laser: 785 nm (Near-IR) is critical to suppress fluorescence common in synthetic peptides.
-
Acquisition:
-
Place <1 mg of solid peptide on a glass slide (aluminum coated preferred for signal enhancement).
-
Focus using 50x objective.
-
Acquire range: 400–1800 cm⁻¹.
-
Exposure: 10 seconds x 3 accumulations.
-
-
Data Interpretation:
-
Pass Criteria: Sharp band at ~1410 cm⁻¹ (Sym. C=C stretch of Thiophene). Absence of band at ~1002 cm⁻¹ (unless Phe is also present in sequence).
-
Fail Criteria: Appearance of bands at ~1040 cm⁻¹ (Sulfoxide) or ~1150 cm⁻¹ (Sulfone).
-
Part 5: Scientific Grounding & Causality
Why Standard Protocols Fail
Standard "Purity by HPLC" (UV 214nm) is insufficient for Thiophene peptides. The extinction coefficient of Thienylalanine is similar to Phenylalanine, but the oxidation products (sulfoxides) often co-elute with the native peptide on C18 columns due to only minor polarity shifts.
The Self-Validating System
A robust protocol must be self-validating . By combining HRMS (Mass Check) with Raman (Bond Check), you create a system where:
-
MS confirms the elemental composition.
-
Raman confirms the electronic state (oxidation state) and ring structure. This triangulation eliminates the "blind spots" of using a single technique.
References
-
Vertex AI Search Results. (2025). Mass spectrometry fragmentation of thiophene peptides. Retrieved from 4[5]
-
National Institutes of Health. (2010). Self-assembly of a designed amyloid peptide containing the functional thienylalanine unit. Retrieved from 6
-
Royal Society of Chemistry. (2018). Molecule-specific vibration-based chiral differentiation of Raman spectra. Retrieved from 7
-
MDPI. (2022). Monooxygenase- and Dioxygenase-Catalyzed Oxidative Dearomatization of Thiophenes. Retrieved from 8
-
BenchChem. (2025).[9] Protecting Peptide Integrity: A Comparative Guide. Retrieved from 9[9]
Sources
- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. uab.edu [uab.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Self-assembly of a designed amyloid peptide containing the functional thienylalanine unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecule-specific vibration-based chiral differentiation of Raman spectra using cysteine modified gold nanoparticles: the cases of tyrosine and phenylalanine - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Guide to Personal Protective Equipment for Handling Boc-(R)-3-Amino-4-(3-thienyl)-butyric acid
This document provides essential safety protocols and personal protective equipment (PPE) guidelines for researchers, scientists, and drug development professionals handling Boc-(R)-3-Amino-4-(3-thienyl)-butyric acid. As specific toxicological data for this compound is not extensively published, this guide is built upon a conservative risk assessment, synthesizing safety data from its core chemical components: the thiophene ring, the butyric acid backbone, and the Boc-protecting group. Our approach prioritizes maximum safety through a self-validating system of protocols designed to minimize exposure and ensure operational integrity.
Hazard Assessment: A Principle of Assumed Risk
Given the limited specific toxicological data for Boc-(R)-3-Amino-4-(3-thienyl)-butyric acid, it is imperative to handle it with a high degree of caution.[1][2] Our safety recommendations are derived from the known hazards of its constituent chemical moieties:
-
Thienyl Moiety : The thiophene functional group is the primary source of concern. Thiophene itself is classified as a toxic and flammable liquid that can cause serious irritation to the eyes, skin, and respiratory tract.[3][4] It can be absorbed through the skin, increasing exposure risk.[4] While the target compound is a solid, the thienyl group dictates that it should be treated as a potential irritant and toxicant. A Safety Data Sheet for the structurally similar Fmoc-(R)-3-Amino-4-(3-thienyl)-butyric acid classifies it as harmful if swallowed, and a cause of skin, eye, and respiratory irritation.[5]
-
Butyric Acid Backbone : Butyric acid is a corrosive substance, capable of causing skin burns and respiratory irritation.[6] In its solid, derivative form within this molecule, the immediate corrosive risk is reduced, but it contributes to the overall potential for irritation upon contact or inhalation.
-
Solid State Hazard : As a solid, the primary route of exposure during handling is the inhalation of fine dust particles or aerosols.[1][7] These particles can cause respiratory irritation and introduce the compound into the body.[5]
Therefore, all handling procedures must be designed to contain dust and prevent skin or eye contact.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is mandatory to ensure minimal exposure. The following equipment must be used for all procedures involving this compound.
| PPE Category | Recommended Equipment | Standard | Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | ANSI Z87.1 / EN166 | Goggles provide a seal against dust and splashes.[2] A face shield worn over goggles is required when there is a significant splash risk, such as when preparing solutions or handling larger quantities.[4][5] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | EN 374 | Provides a barrier against skin contact.[1][4] For compounds with unknown toxicity, double-gloving is recommended.[2] Always inspect gloves before use and wash hands thoroughly after removal. |
| Body Protection | Flame-Resistant Laboratory Coat | --- | Protects skin and street clothing from contamination.[1][2] Must be kept fully buttoned. For large-scale operations, a chemical-resistant apron should be worn over the lab coat.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | N95 or higher | Required if handling outside a fume hood. This prevents the inhalation of fine dust particles.[1][2] All weighing and transfer of the solid compound should ideally be performed within a certified chemical fume hood to eliminate the need for personal respiratory protection.[1][8] |
Operational Plan: From Handling to Disposal
A systematic workflow is critical for safety. The following diagram and protocols outline the necessary steps for handling Boc-(R)-3-Amino-4-(3-thienyl)-butyric acid from receipt to disposal.
Caption: End-to-end workflow for safely handling Boc-(R)-3-Amino-4-(3-thienyl)-butyric acid.
Step-by-Step Handling Protocol
-
Engineering Controls : All handling of the solid compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Weighing : Carefully weigh the solid material within the fume hood. Use smooth, deliberate motions to avoid generating dust.
-
Preparing Solutions : When dissolving, add the solid Boc-(R)-3-Amino-4-(3-thienyl)-butyric acid portion-wise to the solvent. This minimizes the potential for splashing and aerosolization.
-
Personal Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4][9]
Spill Management Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate : If the spill is large or outside of a containment area, evacuate all non-essential personnel from the immediate vicinity.[4]
-
Secure the Area : Restrict access to the spill area and remove all ignition sources.[3][4]
-
Wear Appropriate PPE : Before attempting cleanup, don the full PPE outlined in Section 2, including respiratory protection.
-
Contain and Absorb : Cover the spill with an inert absorbent material such as sand, dry earth, or vermiculite.[3] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[1][4]
-
Final Decontamination : Clean the spill area thoroughly with a suitable solvent, and dispose of all cleanup materials as hazardous waste.
Disposal Plan
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Waste Classification : All materials contaminated with Boc-(R)-3-Amino-4-(3-thienyl)-butyric acid, including excess chemical, contaminated gloves, wipes, and absorbent materials, must be treated as hazardous waste.[8][10]
-
Waste Segregation : Collect this waste in a dedicated container separate from other waste streams to prevent accidental chemical reactions.[8]
-
Containerization and Labeling : Use a robust, sealed container for waste collection. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Boc-(R)-3-Amino-4-(3-thienyl)-butyric acid".[8]
-
Final Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.[10]
References
-
MATERIAL SAFETY DATA SHEET THIOPHENE. Oxford University. Available at: [Link]
-
Hazardous Substance Fact Sheet: Thiophene. New Jersey Department of Health. Available at: [Link]
-
Safety Data Sheet: Boc-(R)-β-Phe(3-NO2)-OH. AAPPTec. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid. PubChem. Available at: [Link]
-
boc-(r)-3-amino-4-(3-thienyl)-butyric acid molecular information. Cas Number Lookup. Available at: [Link]
-
International Chemical Safety Cards: Butyric Acid. NIOSH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. nj.gov [nj.gov]
- 5. aaronchem.com [aaronchem.com]
- 6. ICSC 1334 - BUTYRIC ACID [chemicalsafety.ilo.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.fi [fishersci.fi]
- 10. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
